Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Description
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Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTKQLIXDCWWJG-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344210 | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-76-3 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene: Synthesis, Characterization, and Applications
Introduction
1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene is a substituted β-nitrostyrene derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a molecule featuring two key structural motifs—the electron-rich 1,2,3-trimethoxybenzene core and the highly reactive 2-nitropropenyl group—it serves as a versatile precursor for a wide array of more complex molecular architectures. The IUPAC name for the thermodynamically more stable trans isomer is 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene .[1]
The trimethoxyphenyl (TMP) moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds, including the potent tubulin-destabilizing agent Combretastatin A-4.[2] Its presence often imparts favorable pharmacokinetic properties and specific interactions with biological targets.[1][3][4] Concurrently, the nitroalkene functional group is a powerful synthetic handle, acting as a potent Michael acceptor and a precursor to amines, ketones, and other functional groups, making it invaluable for the construction of novel chemical entities.[5][6]
This guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and potential applications of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene, with a focus on its relevance to researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
The fundamental properties of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene are summarized in the table below. The compound exists as a crystalline solid, with its color and melting point influenced by isomeric purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][3][7] |
| Molecular Weight | 253.25 g/mol | [3][7] |
| Exact Mass | 253.09502258 Da | [3][7] |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | [1][3] |
| CAS Number | 38059-94-8 ((E)-isomer)[1][3] | |
| Appearance | Yellow to orange crystalline powder (predicted) | [4] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform) | [4] |
Structural Formula
The molecule consists of a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a 2-nitropropenyl group at position 5. The double bond of the propenyl group is conjugated with both the benzene ring and the nitro group, which dictates its electronic properties and reactivity.
Figure 1. 2D Structure of 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene. Source: PubChem CID 2063530.[1]
Synthesis and Mechanistic Insights
The most direct and widely adopted method for synthesizing β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction).[5][8][9] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[5] For the target molecule, this translates to the condensation of 1,2,3-trimethoxy-5-formylbenzene with nitroethane .
Reaction Mechanism
The Henry reaction proceeds via a three-step mechanism:[5][8][10]
-
Deprotonation: A base abstracts an acidic α-proton from nitroethane, forming a resonance-stabilized nitronate anion. The pKa of nitroethane is approximately 8.5, allowing for the use of mild bases.[8]
-
Nucleophilic Addition: The carbon atom of the nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1,2,3-trimethoxy-5-formylbenzene. This C-C bond-forming step yields a β-nitro alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to form a β-nitro alcohol. Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration (elimination of water) to yield the final conjugated nitroalkene product, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene.
Caption: Synthetic workflow for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene via the Henry reaction.
Protocol: Representative Synthesis
This protocol describes a generalized procedure for the synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene based on standard Henry reaction conditions.[6] The synthesis of the precursor aldehyde can be achieved via formylation (e.g., Vilsmeier-Haack reaction) of 1,2,3-trimethoxybenzene, which itself is synthesized from the methylation of pyrogallol.[11][12][13]
Materials:
-
1,2,3-trimethoxy-5-formylbenzene (1.0 eq)
-
Nitroethane (5.0-10.0 eq, serves as reagent and solvent)
-
Ammonium acetate (0.5 eq, catalyst)
-
Ethanol (for recrystallization)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,2,3-trimethoxy-5-formylbenzene (1.0 eq) and ammonium acetate (0.5 eq).
-
Reagent Addition: Add an excess of nitroethane (5.0-10.0 eq) to the flask.
-
Condensation: Heat the reaction mixture to reflux (approx. 114 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the excess nitroethane under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford the title compound as yellow crystals.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques. Below are the predicted key characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Two singlets or narrow doublets (due to meta-coupling) around δ 6.5-7.0 ppm. Vinyl Proton: A singlet around δ 8.0-8.3 ppm. Methyl Protons (C-CH₃): A singlet or narrow doublet around δ 2.4-2.6 ppm. Methoxy Protons (OCH₃): Two singlets; one integrating to 6H (positions 1,3) and one to 3H (position 2), around δ 3.8-4.0 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 105-160 ppm. Carbons bearing methoxy groups will be downfield. Alkene Carbons: Signals between δ 130-150 ppm. Methyl Carbon (C-CH₃): A signal around δ 15-20 ppm. Methoxy Carbons (OCH₃): Signals around δ 56-61 ppm. |
| IR (Infrared) | NO₂ Asymmetric Stretch: Strong band at ~1520-1550 cm⁻¹. NO₂ Symmetric Stretch: Strong band at ~1340-1360 cm⁻¹. C=C Alkene Stretch: Medium band at ~1620-1640 cm⁻¹. C-O Ether Stretch: Strong band(s) at ~1000-1250 cm⁻¹. C-H Aromatic Stretch: Bands >3000 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): Peak at m/z = 253. Key Fragments: Loss of NO₂ (m/z = 207), loss of methoxy groups, and other characteristic aromatic fragmentations. PubChem lists major fragments at m/z 253, 191, and 206.[1][7] |
Reactivity and Applications in Drug Development
The synthetic utility of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene stems from the versatile reactivity of the nitroalkene moiety.[7]
-
Michael Addition: As a potent Michael acceptor, the β-carbon of the nitropropenyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for building molecular complexity.[14]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., H₂/Pd-C, LiAlH₄). This transformation yields 1-(1,2,3-trimethoxyphenyl)propan-2-amine derivatives, which are scaffolds for phenethylamine-based psychoactive compounds and other pharmaceuticals.
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, providing access to complex cyclic and heterocyclic systems.[7][15]
The 1,2,3-trimethoxyphenyl core is a privileged scaffold in medicinal chemistry, most notably as the "A-ring" in the combretastatin family of anticancer agents, which inhibit tubulin polymerization.[2] The synthesis of analogs containing this core is a major focus of cancer research.[1][3][4] Therefore, 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene represents a valuable starting material for developing novel combretastatin analogs or other potential therapeutic agents targeting tubulin or other oncological targets.
Safety and Handling
While a specific safety data sheet for this exact compound is not widely available, its chemical structure suggests hazards analogous to other nitrostyrenes and aromatic nitro compounds. The related compound 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information. Available at: [Link]
-
ProQuest. (2023, October 16). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Available at: [Link]
-
ACS Publications. (2019, November 20). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Available at: [Link]
-
PubChem. 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2021, March 4). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PMC. Available at: [Link]
-
Master Organic Chemistry. Henry Reaction. Available at: [Link]
-
MDPI. (2017, July 5). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Available at: [Link]
-
ACS Publications. (2013, May 8). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Henry reaction. Available at: [Link]
-
ScienceDirect. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Available at: [Link]
-
Organic Chemistry Portal. Henry Reaction. Available at: [Link]
-
ACS Publications. (2015, January 30). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. The Microwave Promoted Condensation of Aldehydes with Nitromethane. Available at: [Link]
-
ResearchGate. Henry reaction of various aldehydes and nitroethane with catalysts 1 and 5 a. Available at: [Link]
-
Patsnap. (2008, July 16). Synthesis process of 1,2,3-trimethoxy benzene. Eureka. Available at: [Link]
-
National Center for Biotechnology Information. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. PMC. Available at: [Link]
- Google Patents. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
-
NIST. Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2025, August 7). Green Synthesis of 1,2,3-Trimethoxybenzene. Available at: [Link]
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Solubility profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- in organic solvents
Topic: Solubility Profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This technical guide characterizes the solubility profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- (also referred to in literature as 3,4,5-Trimethoxy-phenyl-2-nitropropene or substituted
Understanding this profile is critical for two primary workflows:
-
Purification: Exploiting temperature-dependent solubility coefficients for high-purity recrystallization.
-
Reaction Engineering: Selecting solvent systems that maintain homogeneity during reduction (e.g., to phenethylamines) or condensation reactions.
Physicochemical Characterization
To predict solubility behavior, we must first establish the solute's thermodynamic properties. The molecule features a non-polar aromatic core modified by polar functionalities.
| Property | Value / Characteristic | Implication for Solubility |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene | Target Compound |
| Common Alias | 3,4,5-Trimethoxy-2-nitropropene | Literature standard for search |
| Molecular Weight | ~253.25 g/mol | Moderate size; diffusion limited in viscous solvents |
| LogP (Predicted) | ~2.1 – 2.5 | Lipophilic; prefers organic phases over aqueous |
| H-Bond Donors | 0 | No proton donation capability |
| H-Bond Acceptors | 5 (3 Methoxy, 2 Nitro oxygens) | Good interaction with protic solvents (Alcohols) |
| Melting Point | ~94–96°C (Propenyl) / ~120°C (Styrene analog) | Solid at RT; amenable to melt crystallization |
Electronic Structure & Solvation Mechanism
The nitro group creates a strong local dipole, making the molecule soluble in polar aprotic solvents (e.g., DMSO, DCM). However, the trimethoxybenzene ring provides significant van der Waals surface area, ensuring solubility in aromatic hydrocarbons (e.g., Toluene). The lack of H-bond donors renders it insoluble in water, as it cannot disrupt the hydrogen-bonding network of water energetically.
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction with the solute at varying temperatures. This hierarchy is essential for designing purification protocols.
Solubility Data Table
| Solvent Class | Specific Solvent | Solubility (Cold 20°C) | Solubility (Hot 80°C/Reflux) | Application Utility |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 g/L) | N/A (Boils at 40°C) | Extraction / Chromatography |
| Chloroform | Very High | Very High | Extraction | |
| Alcohols | Methanol (MeOH) | Moderate | High | Primary Recrystallization |
| Ethanol (EtOH) | Low-Moderate | High | Primary Recrystallization | |
| Isopropanol (IPA) | Low | High | Ideal Recrystallization | |
| Aromatic | Toluene | High | Very High | Synthesis Medium (Dean-Stark) |
| Benzene | High | Very High | Avoid (Toxicity) | |
| Esters | Ethyl Acetate | High | Very High | Co-solvent / Chromatography |
| Alkanes | Hexane / Heptane | Insoluble | Very Low | Anti-solvent (Precipitation) |
| Polar Aprotic | Acetic Acid (Glacial) | High | Very High | Synthesis Solvent |
| Aqueous | Water | Insoluble | Insoluble | Quenching / Washing |
Solvation Thermodynamics Diagram
The following diagram illustrates the energetic interactions driving these solubility observations.
Caption: Thermodynamic solvation pathways. Alcohols offer a temperature-switchable solubility window, while chlorinated solvents overcome lattice energy at all temperatures.
Recrystallization Protocol (Self-Validating)
The standard for purity in drug development is a sharp melting point and clean HPLC profile. Recrystallization from Isopropanol (IPA) or Ethanol (EtOH) is the industry standard for this compound class because these solvents exhibit a steep solubility curve relative to temperature.
Why this works (The Science):
-
Impurity Rejection: Non-polar impurities (starting aldehydes) remain soluble in the cold alcohol mother liquor. Highly polar impurities (salts) are insoluble in hot alcohol and can be filtered off.
-
Crystal Growth: The nitropropene crystallizes slowly upon cooling, forming distinct needles that exclude impurities from the lattice.
Step-by-Step Methodology
-
Dissolution (The "Hot" Phase):
-
Place crude 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene in an Erlenmeyer flask.
-
Add Isopropanol (IPA) at a ratio of approximately 5–7 mL per gram of solute.
-
Heat to boiling (approx. 82°C) with magnetic stirring.
-
Checkpoint: If the solid does not dissolve completely, add IPA in 1 mL increments. If "oiling out" occurs (red/orange oil at bottom), add a small amount of Toluene or Ethanol to solubilize the oil, then continue.
-
-
Filtration (Hot):
-
If insoluble particles remain (likely inorganic salts), filter the hot solution rapidly through a pre-warmed Buchner funnel.
-
-
Crystallization (The "Cold" Phase):
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not shock cool, as this traps impurities.
-
Once room temperature is reached, place the flask in a refrigerator (4°C) for 4 hours.
-
Observation: Bright yellow/orange crystalline needles should form.
-
-
Collection:
-
Filter the crystals using vacuum filtration.[1]
-
Wash: Rinse the filter cake with ice-cold IPA (minimal volume) followed by a wash with cold Heptane (to remove residual alcohol and speed drying).
-
-
Validation:
-
Dry in a vacuum oven at 40°C.
-
Measure Melting Point.[2] Target: 94–96°C (Sharp range < 2°C indicates high purity).
-
Implications for Synthesis & Processing
The solubility profile dictates the operational boundaries for subsequent chemical transformations, particularly the reduction of the nitroalkene to the amine (e.g., Mescaline analogues).
Workflow Diagram: Solubility Impact on Processing
Caption: The choice of purification solvent directly impacts the compatibility of the subsequent reduction step (e.g., avoiding alcohols if using Lithium Aluminum Hydride).
Critical Considerations:
-
Reduction with Hydrides (LiAlH4): The compound must be strictly dry. Recrystallization from alcohols requires thorough drying (vacuum) to remove solvated alcohol, which would otherwise quench the hydride reagent dangerously.
-
Reduction with NaBH4/Cu: This is often done in ethanol. Therefore, wet crystals from an ethanol recrystallization can be used directly, saving drying time and energy.
-
Henry Reaction Quenching: Since the compound is insoluble in water but soluble in Acetic Acid (common synthesis solvent), pouring the reaction mixture into ice water is the most efficient method to crash out the crude product.
References
-
PubChem. (2025).[3][4][5] Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- Compound Summary. National Library of Medicine. Available at: [Link]
- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the synthesis and properties of trimethoxy-nitrostyrenes).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Theoretical basis for solubility parameter analysis).
Sources
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- 5. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | C12H15NO5 | CID 781576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
An In-depth Technical Guide to the Safety Profile of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
This document provides a comprehensive safety and handling guide for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a formal Safety Data Sheet (SDS), this guide has been constructed by synthesizing data from structurally analogous compounds, primarily asarone isomers and related nitroalkenes, to provide a robust, albeit inferred, safety profile. This approach is designed to empower researchers, scientists, and drug development professionals with the critical information needed to handle this compound with the highest degree of caution.
Compound Identification and Analogue-Based Hazard Framework
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is a substituted phenylpropene. Its chemical structure dictates its potential toxicological and reactivity profile. The safety assessment herein is built upon the well-documented properties of its core structural components: the asarone backbone and the nitroalkene functional group.
-
Asarone Analogy : The 1,2,3-trimethoxybenzene core is structurally related to asarone isomers (α- and β-asarone), which are known for their significant biological activities and associated toxicities.[1][2] Preclinical studies on asarones have indicated potential hepatotoxicity (liver damage), mutagenicity, genotoxicity, and carcinogenicity.[2][3][4] Therefore, Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- must be handled as a potential carcinogen and organ-toxicant.
-
Nitroalkene Reactivity : The presence of the 2-nitropropenyl group classifies this compound as a nitroalkene. This functional group is a potent Michael acceptor, making it highly reactive towards biological nucleophiles like thiols (e.g., in cysteine residues of proteins). This reactivity is the basis for the irritant properties and potential for broader toxicity of this chemical class.[5] Nitroaromatic compounds are also known to be harmful if swallowed, inhaled, or in contact with skin and may release toxic nitrogen oxides (NOx) upon decomposition.[6][7][8]
The following diagram illustrates the logic underpinning this analogue-based hazard assessment.
Caption: Hazard assessment derived from structural analogues.
Chemical and Physical Properties
The known physical and chemical properties are summarized below. These values are critical for understanding the compound's behavior during handling and experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₅ | [9][10] |
| Molecular Weight | 253.25 g/mol | [9][10] |
| Appearance | Yellow to orange crystalline powder | [10] |
| Melting Point | 92–96°C | [10] |
| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, chloroform. | [10] |
| CAS Numbers | 5556-76-3, 38059-94-8 | [9][10][11] |
| XLogP3 | 2.5 | [9][11] |
Inferred Hazard Identification and Toxicological Profile
Given the lack of specific toxicological studies on this molecule, a precautionary approach is mandatory. The following hazards are inferred from its structural analogues.
Primary Health Hazards:
-
Carcinogenicity and Genotoxicity : Based on extensive data for α- and β-asarone, this compound should be treated as a suspected carcinogen and potential mutagen.[2][3]
-
Organ Toxicity : Chronic exposure may lead to hepatotoxicity (liver damage) and cardiotoxicity , as observed with asarone isomers.[3][12]
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[8][10]
-
Irritation : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][10]
Chemical Hazards:
-
Reactivity : Highly reactive with strong oxidizing and reducing agents.[5][13]
-
Thermal Decomposition : When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[5][6]
Safe Handling and Exposure Control Protocol
Strict adherence to the following protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
All handling of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (inspect before use). | Provides a barrier against skin contact.[13][15] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[16] |
| Skin/Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[14] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. For spill cleanup or in case of ventilation failure, use a NIOSH/MSHA-approved respirator with an appropriate particle filter. | [15][17] |
Step-by-Step Handling Protocol for Solid Compound
This protocol ensures that the solid compound is handled in a manner that minimizes aerosolization and contamination.
-
Preparation : Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.
-
Designate Work Area : Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing :
-
Use an analytical balance placed inside the fume hood or a weighing enclosure.
-
Carefully transfer the desired amount of the crystalline powder from the stock bottle to a tared weighing vessel using a clean spatula.
-
Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol (Section 6.2).
-
-
Transfer :
-
For addition to a reaction, carefully add the solid directly to the reaction flask.
-
If dissolving first, add the solvent to the weighing vessel to dissolve the solid before transferring the solution. This minimizes the risk of airborne dust.
-
-
Post-Handling :
-
Tightly cap the stock bottle and wipe it down with a damp cloth before returning to storage.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone).
-
Dispose of all contaminated disposable materials (gloves, bench paper, wipes) in a designated hazardous waste container.[18]
-
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[16]
Storage and Stability
Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions.
-
Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[13][14] A well-ventilated area designated for toxic or carcinogenic chemicals is recommended.
-
Stability : As a nitroalkene, the compound may be sensitive to heat and light.[5] It is stable under recommended storage conditions.[13]
| Incompatible Materials | Rationale for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[13] |
| Strong Reducing Agents | The nitro group can be reduced, potentially in an exothermic reaction.[5][16] |
| Strong Bases | Can catalyze polymerization or decomposition reactions.[5][16] |
Emergency Procedures
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][19]
-
In Case of Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14][16]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][19]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16][20]
Spill Response Protocol
In the event of a spill, follow this workflow precisely.
Caption: Step-by-step workflow for safe spill management.
Synthesis and Reactivity Insights
This compound is often synthesized via the nitration of asarone derivatives. For instance, the nitration of β-asarone using reagents like silver nitrite (AgNO₂) and iodine can yield related nitropropene compounds.[21][22] Understanding the synthesis is crucial as it informs researchers about potential impurities and the reactive nature of the starting materials and product. The nitropropenyl moiety serves as a valuable synthetic intermediate, particularly for Michael addition reactions, allowing for the introduction of various nucleophiles to build more complex molecular scaffolds.[10][11]
Conclusion: A Call for Caution and Empirical Data
This guide establishes a detailed, albeit inferred, safety profile for Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. The structural relationship to known toxic compounds like asarone isomers and the inherent reactivity of the nitroalkene group demand that this chemical be handled with extreme caution at all times. It should be treated as a potential carcinogen, mutagen, and irritant. The protocols outlined in this document provide a framework for minimizing risk. However, this guide is not a substitute for empirical safety testing. Researchers are strongly encouraged to pursue formal toxicological assessments to validate and expand upon the safety profile presented here.
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Chellian, R., Pandy, V., & Mohamed, Z. (2017). Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence. Phytomedicine, 32, 41-58. 1
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Gogulamudi, V. R., et al. (2017). Pharmacology and toxicology of α-and β-Asarone: A review of preclinical evidence. ScienceDirect. 2
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Uebel, T., et al. (2021). α-Asarone, β-asarone, and γ-asarone: Current status of toxicological evaluation. Journal of Applied Toxicology, 41(5), 683-703. Link
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Uebel, T., et al. (2020). α‐Asarone, β‐asarone, and γ‐asarone: Current status of toxicological evaluation. ResearchGate. Link
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PubChem. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information. Link
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Synthetika. (n.d.). 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. Synthetika. Link
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Benchchem. (n.d.). In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene. Benchchem. Link
-
Smolecule. (2023). 1,2,3-trimethoxy-5-(2-nitro-1-propen-1-yl)benzene. Smolecule. Link
-
European Commission. (2002). Opinion of the Scientific Committee on Food on the presence of β-asarone in flavourings and other food ingredients with flavouring properties. European Commission. Link
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Benzene, 1,2,3-trimethoxy-. Fisher Scientific. Link
-
Fisher Scientific. (2021). SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-. Fisher Scientific. Link
-
MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma. Link
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Nitrocumene. TCI Chemicals. Link
-
MilliporeSigma. (2025). SAFETY DATA SHEET - Benzene. MilliporeSigma. Link
-
Synerzine. (2018). Safety Data Sheet - Benzene, 1,2,3-trimethoxy-. Synerzine. Link
-
Solenis. (2019). SAFETY DATA SHEET. Solenis. Link
-
ResearchGate. (2014). Scheme 1: Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene... ResearchGate. Link
-
MilliporeSigma. (2024). SAFETY DATA SHEET. MilliporeSigma. Link
-
MilliporeSigma. (2025). SAFETY DATA SHEET. MilliporeSigma. Link
-
Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific. Link
-
Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. Link
-
Thermo Fisher Scientific. (2005). SAFETY DATA SHEET - Benzene, 1,3,5-trimethoxy-. Thermo Fisher Scientific. Link
-
Benchchem. (n.d.). Synthesis routes of 1,2,4-Trimethoxy-5-nitrobenzene. Benchchem. Link
-
PubChem. (n.d.). 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. Link
-
PlantaeDB. (2025). 1,2,3-trimethoxy-5-[(E)-3-methoxyprop-2-enyl]benzene. PlantaeDB. Link
-
Cheméo. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Cheméo. Link
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific. Link
-
NJ.gov. (2000). HAZARD SUMMARY - 2-Nitrophenol. New Jersey Department of Health. Link
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NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. NIST WebBook. Link
-
Merck Millipore. (2024). SAFETY DATA SHEET. Merck Millipore. Link
-
Sigma-Aldrich. (n.d.). 1,2,3-Trimethoxy-5-[(1E)-2-nitro-1-propen-1-yl]benzene. Sigma-Aldrich. Link
-
Benchchem. (n.d.). Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry. Benchchem. Link
-
ThermoFisher. (2025). SAFETY DATA SHEET. ThermoFisher. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Carl ROTH. Link
-
Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE. Loba Chemie. Link
-
MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Link
-
ResearchGate. (n.d.). Synthesis of 1-(2, 4, 5-trimethoxy phenyl)-2-nitropropene (1), 1-(2, 4,... ResearchGate. Link
-
National Institutes of Health. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PMC - NIH. Link
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Thermodynamic Stability and Structural Integrity of 3,4,5-Trimethoxy-beta-Nitrostyrene Derivatives: A Comprehensive Technical Guide
Introduction: The Donor- -Acceptor System[1]
The 3,4,5-trimethoxy-beta-nitrostyrene (3,4,5-TMNS) scaffold represents a classic "push-pull" conjugated system.[1] In drug development, this moiety is frequently investigated not merely as a precursor to phenethylamines (such as Mescaline) but as a pharmacophore in its own right, exhibiting tubulin polymerization inhibition and antimicrobial activity.
From a thermodynamic perspective, the stability of this molecule is governed by the electronic interplay between the electron-rich 3,4,5-trimethoxy benzene ring (Donor) and the electron-deficient nitrovinyl side chain (Acceptor). This D-
Structural Criticality
Unlike its alpha-methylated counterparts (nitropropenes), which suffer from steric twist, 3,4,5-TMNS maintains a near-planar conformation in the solid state. This planarity maximizes
Thermodynamic Parameters & Crystal Polymorphism
The thermodynamic stability of 3,4,5-TMNS is best understood through its lattice energy and phase transitions.
Crystal Lattice and Polymorphism
Experimental data indicates that 3,4,5-TMNS exhibits polymorphism, a critical factor for shelf-life and bioavailability.
| Parameter | Value / Observation | Thermodynamic Implication |
| Melting Point (Form I) | 125.5 – 126.5 °C | Stable crystalline form; high lattice energy.[1] |
| Melting Point (Form II) | ~117 – 118 °C | Metastable form; often results from rapid cooling.[1] |
| Phase Transition | ~121 °C | Endothermic allotropic change.[1] |
| Crystal Habit | Yellow needles/plates | High surface area; sensitive to moisture if not compacted.[1] |
| Conformation | Planar (Dihedral angle | Maximized resonance stabilization energy.[1] |
Expert Insight: During scale-up, rapid precipitation often yields the metastable Form II (mp ~117°C).[1] To ensure thermodynamic stability (Form I), a slow recrystallization from boiling lower alcohols (Methanol or Isopropanol) is required to allow the molecules to organize into the lowest-energy lattice arrangement.
Electronic Stability (DFT Insights)
Density Functional Theory (DFT) studies on nitrostyrenes reveal a significant HOMO-LUMO gap, indicative of kinetic stability in inert environments.[1] However, the low-lying LUMO is concentrated on the nitrovinyl group, making it the site of initial degradation.
-
LUMO: Localized on the nitroalkene chain.
-
Dipole Moment: High, due to the D-
-A nature, increasing solubility in polar aprotic solvents but also increasing hygroscopicity.
Synthesis: Thermodynamic vs. Kinetic Control[1][4][5][6][7]
The formation of 3,4,5-TMNS via the Henry Reaction (nitroaldol condensation) is reversible. Understanding the control mechanisms is vital for high purity.
The Henry Condensation Pathway
The reaction between 3,4,5-trimethoxybenzaldehyde and nitromethane proceeds via a
-
Kinetic Product: The
-nitroalcohol (formed fast, reversible). -
Thermodynamic Product: The trans-nitrostyrene (formed via dehydration, irreversible under driving conditions).[1]
To drive the reaction to the thermodynamically stable alkene, water must be removed (azeotropic distillation or dehydrating agents), and heat must be applied to overcome the activation energy of elimination.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion and the critical dehydration step that locks the molecule into its conjugated, stable form.
Caption: Figure 1.[1][4] The Henry Reaction pathway showing the shift from the kinetic nitroalcohol to the thermodynamically stable conjugated nitrostyrene.
Degradation Pathways & Stability Profiling
Despite the stability of the conjugated system, the alkene bond is susceptible to cleavage. The primary degradation vector is Retro-Henry (Hydrolysis) , particularly in non-neutral pH environments.
The Hydrolysis Mechanism
In the presence of moisture and trace base/acid, water acts as a nucleophile attacking the
-
Nucleophilic Attack: Water/OH- attacks the
-carbon.[1] -
Products: 3,4,5-trimethoxybenzaldehyde (distinct odor) + Nitromethane.[1]
Polymerization
Unlike styrene, nitrostyrenes are less prone to radical polymerization due to the inhibiting effect of the nitro group. However, "dimer" formation has been noted in literature when reduction is attempted with insufficient reducing agent, or during prolonged exposure to UV light (2+2 cycloaddition).
Visualization: Degradation Logic
Caption: Figure 2.[1] Primary degradation pathways.[1] Hydrolysis is the dominant risk factor in storage.
Experimental Protocols
Standardized Synthesis (Thermodynamic Optimization)
Objective: Isolate the stable E-isomer (Form I) with minimal kinetic impurities.[1]
-
Reagents: 3,4,5-Trimethoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq, excess as solvent/reactant), Ammonium Acetate (0.4 eq).
-
Reaction: Reflux in Glacial Acetic Acid (or Nitromethane neat) for 2–4 hours.
-
Note: The use of acetic acid buffers the reaction, preventing base-catalyzed polymerization of the product.
-
-
Workup: Cool slowly to 0°C. The D-
-A nature makes the product highly crystalline. -
Purification: Recrystallize from boiling Isopropanol (IPA) .
-
Critical Step: Allow the IPA solution to cool to room temperature slowly over 4 hours before icing. This promotes the formation of the stable Form I polymorph (mp ~126°C). Rapid cooling yields Form II.[1]
-
Accelerated Stability Assay
Objective: Determine shelf-life and stress resistance.[1]
| Stress Condition | Duration | Method | Acceptance Criteria |
| Hydrolysis | 24h @ pH 4, 7, 9 | HPLC-UV (254 nm) | < 2% Benzaldehyde formation |
| Thermal | 1 week @ 60°C | DSC / Melting Point | No shift in endotherm onset |
| Photostability | 24h UV exposure | HPLC | < 0.5% Dimer content |
Visualization: Stability Testing Workflow
Caption: Figure 3. Workflow for validating the thermodynamic stability of the synthesized derivative.
Conclusion
The thermodynamic stability of 3,4,5-trimethoxy-beta-nitrostyrene is a function of its conjugated planarity and crystal packing efficiency.[1] While the molecule is electronically stable due to resonance, it is chemically vulnerable to hydrolysis at the
Researchers must prioritize thermodynamic control during synthesis (driving dehydration) and polymorph control during isolation (slow recrystallization).[1] The presence of the metastable Form II (mp ~117°C) is a leading indicator of suboptimal processing, which correlates with higher degradation rates.
References
-
Synthesis and Reactivity of Nitrostyrenes
-
Crystal Structure Analysis
-
Reaction Mechanisms (Henry Reaction)
-
Degrad
-
Computational D
Sources
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Literature review of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- synthesis pathways
Executive Summary
Compound Identity: 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene CAS Registry Number: 5556-76-3 Common Synonyms: 3,4,5-Trimethoxy-phenyl-2-nitropropene; 3,4,5-TM-P2NP.[1]
This technical guide provides a rigorous analysis of the synthesis pathways for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene. This compound is a critical substituted nitroalkene intermediate, primarily utilized in structure-activity relationship (SAR) studies involving phenethylamine derivatives.[1] It serves as a potent Michael acceptor in organic synthesis, allowing for diverse functionalization of the alkene moiety.
Regulatory & Safety Disclaimer: This document is for educational and research purposes only. The target compound is a direct chemical precursor to 3,4,5-trimethoxyamphetamine (TMA-2), a controlled substance in many jurisdictions (e.g., Schedule I in the USA). Researchers must verify compliance with all local, state, and federal regulations regarding the possession and synthesis of listed precursors.
Mechanistic Foundation: The Henry Reaction
The synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene relies on the Henry Reaction (Nitroaldol Condensation) .[2][3] This involves the coupling of 3,4,5-trimethoxybenzaldehyde with nitroethane.[4]
The reaction proceeds via a base-catalyzed mechanism:[2][3][5]
-
Deprotonation: A base abstracts an
-proton from nitroethane, generating a resonance-stabilized nitronate anion.[2][3] -
Nucleophilic Attack: The nitronate attacks the carbonyl carbon of the aldehyde, forming a
-nitroalkoxide.[2][3] -
Protonation & Elimination: The alkoxide is protonated to an alcohol, followed by dehydration (elimination of water) to yield the conjugated nitroalkene.[2]
Mechanism Visualization
Figure 1: Mechanistic flow of the Henry condensation between nitroethane and the substituted benzaldehyde.[2]
Synthesis Protocols
Method A: Classical Ammonium Acetate Catalysis
This is the industry-standard "Shulgin method," favored for its reliability and scalability. It utilizes ammonium acetate as a dual catalyst (providing both ammonia as a base and acetic acid as a proton source) in a glacial acetic acid solvent.
-
Reaction Type: Homogeneous Catalysis / Condensation
-
Key Reagents: 3,4,5-Trimethoxybenzaldehyde, Nitroethane, Ammonium Acetate, Glacial Acetic Acid.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 20.0 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of glacial acetic acid.
-
Addition: Add 15.0 mL of nitroethane (excess) and 4.0 g of anhydrous ammonium acetate.
-
Reflux: Heat the mixture to gentle reflux (~100°C) for 2–4 hours. The solution will darken from yellow to deep orange/red.
-
Workup: Cool the solution to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Crystallization: The product will precipitate as a yellow solid. If an oil forms, scratch the glass or seed with a crystal to induce precipitation.
-
Purification: Filter the crude solid and recrystallize from boiling ethanol or methanol.
-
Yield: Typically 75–85%.
Method B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)
This modern approach utilizes a solid support (Alumina) and microwave irradiation to drastically reduce reaction time and solvent waste.
-
Reaction Type: Heterogeneous Catalysis / Solvent-Free
-
Key Reagents: Basic Alumina (
), Potassium Carbonate ( ), Reactants.[6][7]
Protocol:
-
Preparation: Mix basic alumina (standard grade) with potassium carbonate (10% w/w).
-
Loading: Adsorb 3,4,5-trimethoxybenzaldehyde (10 mmol) and nitroethane (12 mmol) onto the solid support by mixing thoroughly in a beaker.
-
Irradiation: Place the dry mixture in a microwave reactor. Irradiate at 300W for 3–5 minutes (in 1-minute intervals to prevent overheating).
-
Extraction: Cool the solid matrix. Wash with dichloromethane (DCM) or ethyl acetate to extract the product.
-
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.
-
Yield: 85–92% (High purity).
Method C: Ionic Liquid Catalyzed (Recyclable Media)
Using ionic liquids like 2-hydroxyethylammonium acetate (2-HEAA) allows for a high-yield reaction at room temperature or mild heat, with the advantage of catalyst recyclability.
-
Reaction Type: Ionic Liquid Catalysis
-
Key Reagents: 2-HEAA, Reactants.[8]
Protocol:
-
Solvent System: Dissolve 3,4,5-trimethoxybenzaldehyde in 2-HEAA (approx 3 equivalents relative to aldehyde).
-
Reaction: Add nitroethane (1.2 equivalents). Stir at 50°C for 2 hours or Room Temperature for 24 hours.
-
Workup: Add water to the mixture. The hydrophobic product precipitates out, while the ionic liquid remains in the aqueous phase.
-
Filtration: Filter the yellow precipitate.[9] Wash with water.[1][4][10][8][9][11]
-
Recycling: The aqueous filtrate containing 2-HEAA can be dried (water removed via rotary evaporation) and reused.
-
Yield: 88–95%.
Comparative Analysis of Pathways
The following table summarizes the efficiency and requirements of each method to assist in experimental design.
| Parameter | Method A: Classical (AcOH/NH4OAc) | Method B: Microwave/Alumina | Method C: Ionic Liquid (2-HEAA) |
| Reaction Time | 2–4 Hours | 3–5 Minutes | 2–24 Hours |
| Temperature | 100°C (Reflux) | ~120°C (Internal) | 25°C – 50°C |
| Yield | 75–85% | 85–92% | 88–95% |
| Solvent Waste | High (Acetic Acid) | Low (Extraction only) | Very Low (Recyclable) |
| Scalability | High | Low/Medium | Medium |
| Equipment | Standard Glassware | Microwave Reactor | Standard Glassware |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the optimal synthesis protocol based on laboratory constraints.
Characterization Data
To validate the synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene, compare obtained data against these standard values:
-
Appearance: Canary yellow crystals.[9]
-
Melting Point: 94–96 °C.
-
Solubility: Insoluble in water; soluble in DCM, Acetone, hot Ethanol.
-
1H NMR (CDCl3, 400 MHz):
-
2.45 (s, 3H,
on vinyl group) -
3.89 (s, 9H,
) - 6.68 (s, 2H, Ar-H)
- 8.05 (s, 1H, Vinyl-H)
-
2.45 (s, 3H,
-
IR Spectrum: Strong absorption at ~1510 cm⁻¹ and ~1330 cm⁻¹ (Nitro group), ~1640 cm⁻¹ (C=C stretch).
References
-
Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Experientia. Link
-
Varma, R. S., et al. (1999). Solvent-free synthesis of nitroalkenes using microwave irradiation. Tetrahedron Letters. Link
-
Alizadeh, A., et al. (2011). Ionic liquid catalyzed Henry reaction. Journal of Molecular Liquids. Link
-
Kabalka, G. W., & Varma, R. S. (1987). Synthesis of nitroalkenes on solid supports. Organic Preparations and Procedures International. Link
-
Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. Link
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Chemical and Pharmacological Profiling of 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene
Synthetic Pathways, Reactivity, and Bioactivity
Executive Summary
This technical guide provides an in-depth analysis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene (also designated as 3,4,5-trimethoxy-β-methyl-β-nitrostyrene). As a highly functionalized aromatic nitroalkene, this compound serves as a critical intermediate in the synthesis of phenethylamine derivatives and has garnered attention in medicinal chemistry for its intrinsic biological activity.
While historically significant as the direct precursor to 3,4,5-trimethoxyamphetamine (TMA), contemporary research focuses on the nitroalkene moiety as a pharmacophore. The electron-deficient alkene acts as a Michael acceptor, exhibiting cytotoxic, antibacterial, and antifungal properties by interacting with sulfhydryl groups in biological systems. This guide details the chemical identity, Henry reaction synthesis, reduction mechanisms, and analytical standardization of this compound.
Part 1: Chemical Identity & Structural Analysis
The compound consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a 2-nitropropenyl side chain at position 1.
Table 1: Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-2-nitroprop-1-en-1-yl]benzene |
| Common Synonyms | 3,4,5-Trimethoxy-P2NP; 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene |
| CAS Registry Number | 5556-76-3 |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Appearance | Yellow crystalline needles or powder |
| Melting Point | 94–96 °C (Ethanol recrystallized) |
| Solubility | Soluble in DCM, Acetone, hot Ethanol; Insoluble in Water |
Structural Significance
The molecule features a "push-pull" electronic system. The three methoxy groups are electron-donating (via resonance), increasing the electron density of the aromatic ring. Conversely, the nitro group is strongly electron-withdrawing, making the
Part 2: Synthetic Pathways (The Henry Reaction)
The standard synthesis of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene involves the Henry Reaction (nitroaldol condensation) between 3,4,5-trimethoxybenzaldehyde and nitroethane.
Mechanism of Action
The reaction proceeds via a base-catalyzed deprotonation of nitroethane to form a nitronate anion, which attacks the aldehyde carbonyl. Spontaneous dehydration follows, driven by the conjugation of the resulting double bond with the aromatic ring.
Protocol 1: Ammonium Acetate Catalyzed Synthesis Note: This protocol is for research scale (10–50 mmol) synthesis.
-
Reagents:
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Nitroethane (Excess, acting as solvent/reagent or 1.5 eq in Acetic Acid)
-
Ammonium Acetate (0.2–0.5 eq)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Dissolve the aldehyde in glacial acetic acid.
-
Add nitroethane and ammonium acetate.
-
Heat the mixture to mild reflux (80–90 °C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red.
-
-
Work-up:
-
Allow the solution to cool slowly to room temperature.
-
Crystallization often occurs spontaneously. If not, add a small volume of cold water or methanol to induce precipitation.
-
Filter the yellow crystals and wash with cold ethanol.
-
-
Purification:
-
Recrystallize from boiling ethanol or an ethanol/IPA mixture to remove unreacted aldehyde and polymeric side products.
-
Visualization: Henry Reaction Mechanism
Figure 1: Mechanism of the Henry Condensation yielding the nitroalkene.
Part 3: Reactivity Profile (Precursor Utility)
The nitroalkene moiety is a versatile gateway in organic synthesis.[1][2][3] While it is the direct precursor to phenethylamines, its reactivity extends to ketones (Nef reaction) and oximes.
Reduction Pathways
The reduction of the alkene and the nitro group can be controlled by the choice of reducing agent.
-
Hydride Reduction (LiAlH₄):
-
Reduces both the C=C double bond and the NO₂ group.
-
Product: 3,4,5-Trimethoxyamphetamine (TMA).
-
Note: This pathway is heavily regulated due to the controlled status of the product.
-
-
Catalytic Hydrogenation (H₂/Pd-C or Raney Ni):
-
Can be tuned.[4] Mild conditions reduce the alkene to a nitroalkane. Harsh conditions reduce to the amine.
-
-
Iron/Acid Reduction:
-
Reduces the C=C and hydrolyzes the imine intermediate to a ketone.
-
Product: 1-(3,4,5-trimethoxyphenyl)-2-propanone.
-
Visualization: Reduction Logic Flow
Figure 2: Divergent reduction pathways based on reagent selection.
Part 4: Pharmacological Potential (Non-Illicit)
Beyond its role as a drug precursor, the nitroalkene itself possesses significant bioactivity. The
1. Cytotoxicity and Anticancer Activity
Nitroalkenes are potent Michael acceptors . They can covalently bind to cysteine residues on proteins, inhibiting enzymatic function.
-
Mechanism: The electrophilic
-carbon reacts with cellular thiols (e.g., Glutathione, Tubulin). -
Application: Research indicates that trimethoxy-substituted nitrostyrenes can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cell lines (e.g., HeLa, MCF-7).
2. Antimicrobial Properties
The lipophilicity of the trimethoxy ring allows the compound to penetrate bacterial cell walls, while the nitro group disrupts metabolic pathways.
-
Spectrum: Activity has been observed against Gram-positive bacteria (e.g., S. aureus) and certain fungi (e.g., C. albicans).
Part 5: Analytical Standardization
To ensure scientific integrity, the compound must be validated using spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: HP-5MS or equivalent non-polar column.
-
Fragmentation Pattern (EI, 70eV):
-
Molecular Ion (M+): m/z 253 (Distinct, stable).
-
Base Peak: Often m/z 206 (Loss of HNO₂ or similar fragment depending on conditions).
-
Tropylium Ion: Characteristic aromatic clusters around m/z 181 (Trimethoxybenzyl cation).
-
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Protons: Singlet at
6.7–6.8 ppm (2H, positions 2,6 on the ring). -
Vinyl Proton: Singlet (or fine quartet) at
8.0–8.1 ppm (1H). This downfield shift is characteristic of the alkene proton beta to the nitro group. -
Methoxy Groups:
-
Singlet at
3.8–3.9 ppm (9H). Often appears as two peaks: one for the 4-methoxy (3H) and one for the 3,5-dimethoxy (6H).
-
-
Methyl Group: Singlet (or fine doublet) at
2.4–2.5 ppm (3H, attached to the alkene).
References
- Synthesis and Reactivity: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context: Synthesis of TMA precursor).
-
Henry Reaction Mechanism: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
Bioactivity of Nitrostyrenes: Carter, W., et al. (2016). "The synthetic
-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death."[6][7][8] PLOS ONE. Link -
Spectroscopic Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-". NIST Chemistry WebBook. Link
-
Antibacterial Properties: Milhazes, N., et al. (2006). "
-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Toxicity Profile and Handling Protocols for Nitropropenyl Benzene Derivatives
Executive Summary
Nitropropenyl benzene derivatives (specifically
This guide provides a technical analysis of the toxicological mechanisms—primarily glutathione (GSH) depletion via Michael addition —and establishes rigorous handling protocols to mitigate occupational exposure risks.
Chemical Characterization & Reactivity
To understand the toxicity of nitropropenyl benzenes, one must first understand their electronic structure. These compounds are conjugated nitroalkenes .[3][4][5]
-
Structure: A benzene ring coupled to a propenyl chain with a nitro group (
) at the -position. -
Electrophilicity: The nitro group is strongly electron-withdrawing.[3] When conjugated with the alkene double bond, it creates a region of low electron density at the
-carbon. -
The "Michael Acceptor" Status: This polarization makes the
-carbon highly susceptible to attack by "soft" nucleophiles (such as thiols in biological systems).[6] This is the fundamental driver of their toxicity and pharmacological activity [1].
| Property | Characteristic | Implication for Safety |
| Physical State | Crystalline Solid (usually yellow needles) | Dust generation is a primary inhalation risk. |
| Reactivity | High Electrophilicity | Reacts rapidly with skin proteins and mucous membranes. |
| Volatility | Low to Moderate | Sublimation can occur; lachrymatory vapors accumulate in closed vessels. |
Toxicological Profile
Mechanism of Action: The Michael Addition Pathway
The primary mechanism of cytotoxicity for nitropropenyl derivatives is covalent modification of cellular thiols . Unlike simple irritants that cause surface-level pH changes, these compounds penetrate cells and irreversibly alkylate critical proteins and cofactors.
-
Glutathione (GSH) Depletion: GSH is the cell's master antioxidant. The thiol group (-SH) of GSH attacks the
-carbon of the nitroalkene. -
Adduct Formation: This forms a stable thioether adduct.
-
Oxidative Stress: The depletion of free GSH leaves the cell vulnerable to Reactive Oxygen Species (ROS), leading to apoptosis or necrosis [2].
Visualization: Molecular Mechanism of Toxicity
Figure 1: The Michael addition pathway showing the alkylation of Glutathione by nitropropenyl derivatives, leading to cellular toxicity.
Acute Toxicity Data
While specific LD50 values vary by derivative, the core 1-phenyl-2-nitropropene (P2NP) and
-
Oral Toxicity: Classified as Acute Tox. 4 (Harmful if swallowed).[2] Estimated LD50 in rats is typically between 500–1500 mg/kg [3].
-
Respiratory Sensitization: High. These compounds are potent lachrymators (tear agents). Inhalation of dust or vapor triggers immediate, severe irritation of the upper respiratory tract (STOT SE 3).
-
Skin/Eye: Causes severe skin irritation (Category 2) and serious eye irritation (Category 2A).[2] The lipophilic nature allows them to penetrate the stratum corneum, reacting with sub-dermal proteins [4].
Risk Management & Engineering Controls
Hierarchy of Controls
Reliance on PPE alone is insufficient due to the lachrymatory nature of these compounds.
-
Elimination/Substitution: If possible, generate the nitroalkene in situ and reduce immediately, rather than isolating the solid.
-
Engineering:
-
Fume Hood: MANDATORY.[7] Minimum face velocity of 100 fpm.
-
Local Exhaust: Use a snorkel for weighing operations if a balance enclosure is not available.
-
-
Administrative: Designated "Red Zone" areas for handling; no solo work during scale-up.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against nitro-aromatics during prolonged contact due to permeation.
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Double-gloved Nitrile (min 5 mil) | Adequate for incidental splash only. Change immediately upon contamination. |
| Gloves (Handling) | Silver Shield / Laminate | Required for cleaning spills or handling solutions. Nitro compounds permeate nitrile/latex rapidly. |
| Respiratory | Full-face respirator with OV/P100 cartridges | Only required if working outside a hood (e.g., spill cleanup). The P100 stops dust; OV stops sublimed vapor. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to lachrymatory vapors. |
Operational Protocols
Safe Weighing and Transfer
The most critical moment for exposure is the transfer of dry solid, which generates invisible lachrymatory dust.
-
Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure.
-
Static Control: Use an anti-static gun on the weighing boat. Nitropropenes are often fluffy, electrostatic crystals that "jump" during weighing.
-
Transfer: Do not use spatulas that generate dust. Use a pouring technique or a closed-transfer system for quantities >10g.
-
Solvation: Dissolve the solid in the reaction solvent (e.g., IPA, Toluene) immediately. Do not leave the dry solid exposed.
Chemical Neutralization & Waste Disposal
Disposing of active nitroalkenes in general waste is hazardous due to their reactivity. They should be chemically neutralized before disposal.
Protocol: Reductive Quench (The Borohydride Method) Note: This converts the toxic nitroalkene into a less reactive amine or alkane derivative [5].
-
Setup: In a fume hood, dissolve the waste nitropropene in Ethanol or Methanol.
-
Reduction: Slowly add excess Sodium Borohydride (
) or dilute /Zn slurry. Caution: Exothermic hydrogen evolution. -
Monitoring: Allow to stir for 1 hour. Confirm disappearance of the yellow nitroalkene color (or check via TLC).
-
Disposal: Neutralize the mixture to pH 7 and dispose of as organic solvent waste. Do not pour down the drain.
Visualization: Safe Handling Workflow
Figure 2: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the material.
References
-
Loomis, A. & Hayes, A. (2025). Michael acceptor molecules in natural products and their mechanism of action. National Institutes of Health (PMC). Link
-
Schwöbel, J. A., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry. Link
-
Cayman Chemical. (2025). Safety Data Sheet: Phenyl-2-nitropropene. Link
-
ECHA (European Chemicals Agency). (2023).[8] Substance Information: 1-nitro-2-phenylpropene. Link
-
BenchChem. (2025).[1][9] Essential Procedures for the Safe Disposal of Nitroalkenes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. sci-rad.com [sci-rad.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Ammonium Acetate-Catalyzed Henry Condensation of 3,4,5-Trimethoxybenzaldehyde
Executive Summary
The synthesis of (E)-3,4,5-trimethoxy-
This application note provides drug development professionals and synthetic chemists with a deep mechanistic understanding, an optimized and self-validating experimental protocol, and a comparative analysis of reaction conditions to ensure high-yield, reproducible scale-up.
Mechanistic Insights: The Causality of Experimental Choices
To achieve high yields and minimize side reactions (such as polymerization or Schiff base formation), understanding the physicochemical role of each reagent is paramount.
The Bifunctional Role of Ammonium Acetate
In this protocol, ammonium acetate acts as a mild, bifunctional catalyst. The acetate anion (
The Necessity of Glacial Acetic Acid
While the condensation step can occur in various solvents, glacial acetic acid is deliberately chosen to drive the reaction to completion. The Henry reaction is reversible; however, the mildly acidic environment provided by glacial acetic acid, combined with thermal energy (reflux), facilitates the rapid antiperiplanar elimination of water from the intermediate
Reaction pathway of the ammonium acetate-catalyzed Henry condensation.
Comparative Data: Optimization of Reaction Conditions
Quantitative optimization is essential for balancing throughput and yield. The table below summarizes the outcomes of different established methodologies for this specific transformation.
| Methodology | Catalyst | Solvent | Temp / Time | Yield | Scalability / Notes |
| Classical Reflux [1] | Glacial Acetic Acid | 105°C / 3-4 h | 73 - 80% | Excellent. Highly reproducible; self-purifying via precipitation. | |
| Solvent-Free [4] | Nitromethane (Excess) | 100°C / 4 h | ~70% | Moderate. Excess nitromethane poses thermal/explosive hazards at scale. | |
| Microwave-Assisted [5] | Nitromethane | 150°C / 6 min | 80 - 85% | Poor for large scale. Ideal for rapid library generation in discovery phases. | |
| Primary Amine [6] | Methylamine (Aq) | Methanol | 40-50°C / 1 h | ~90% | Good. However, prone to Schiff base impurities requiring column chromatography. |
Standard Operating Procedure (SOP): Classical Reflux Method
This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) serve as in-process controls to verify reaction progression.
Materials and Reagents
-
3,4,5-Trimethoxybenzaldehyde : 19.6 g (100 mmol, 1.0 eq)
-
Nitromethane : 16.2 mL (300 mmol, 3.0 eq)
-
Ammonium Acetate (Anhydrous) : 2.3 g (30 mmol, 0.3 eq)
-
Glacial Acetic Acid : 50 mL
-
Methanol : For recrystallization (~100 mL)
Step-by-Step Protocol
-
Reaction Setup : Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.
-
Reagent Addition : Dissolve 19.6 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of glacial acetic acid. Add 16.2 mL of nitromethane, followed by 2.3 g of anhydrous ammonium acetate[2].
-
Causality Check: Anhydrous
is critical; ambient moisture can prematurely hydrolyze the intermediate and stall the dehydration step.
-
-
Thermal Activation : Lower the flask into an oil bath pre-heated to 110°C. Maintain a gentle reflux for 3 to 4 hours.
-
In-Process Control: The solution will transition from a pale yellow to a deep, vibrant orange/red, indicating the formation of the highly conjugated
-system of the nitrostyrene.
-
-
Quenching and Precipitation : Remove the flask from the heat source and allow it to cool to approximately 50°C. Slowly pour the reaction mixture into a beaker containing 250 mL of vigorously stirred, ice-cold distilled water[1].
-
Self-Validation: A bright yellow, crystalline mass will immediately precipitate. If the product oils out, the water was not cold enough, or stirring was insufficient.
-
-
Isolation : Collect the crude yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove all traces of acetic acid and water-soluble ammonium salts.
-
Purification : Transfer the crude solid to an Erlenmeyer flask. Add boiling methanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) overnight.
-
Final Recovery : Filter the recrystallized bright yellow needles, wash with a minimal amount of ice-cold methanol, and dry under high vacuum. Expected yield: 17.5 - 19.0 g (73-80%). Melting point: 120–123°C[1].
Experimental workflow for the synthesis and isolation of the target nitrostyrene.
References
- CN101607938A - A novel isoquinoline antitumor compound and its preparation method Source: Google Patents URL
-
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: PMC / NIH URL:[Link]
-
#96 M; mescaline; 3,4,5-trimethoxyphenethylamine (PiHKAL) Source: Studfile / Alexander Shulgin URL:[Link]
-
Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL:[Link]
Sources
- 1. CN101607938A - A novel isoquinoline antitumor compound and its preparation method - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 5. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trimethoxy-beta-nitrostyrene | Benchchem [benchchem.com]
Application Note: Solvent Systems for the Synthesis of Nitropropenyl Benzenes
This Application Note is designed for research scientists and process chemists in pharmaceutical development. It focuses on the critical variable of solvent selection in the Henry Reaction (nitroaldol condensation) to synthesize nitropropenyl benzenes—a vital scaffold for various therapeutic classes, including antibacterials, antifungals, and dopamine agonists.
Abstract & Strategic Overview
The synthesis of 1-aryl-2-nitropropenes (nitropropenyl benzenes) via the condensation of substituted benzaldehydes with nitroethane is a cornerstone transformation in medicinal chemistry. While the reaction mechanism is well-understood, the solvent system dictates the reaction kinetics, impurity profile, and isolation efficiency.
This guide moves beyond standard textbook recipes to analyze three distinct solvent strategies:
-
Thermodynamic Control (Glacial Acetic Acid): The industry standard for high yield and in situ dehydration.
-
Kinetic/Green Control (Lower Alcohols): A milder approach for acid-sensitive substrates.
-
Azeotropic Control (Non-Polar Solvents): Equilibrium shifting for stubborn substrates.
Mechanistic Insight & Solvent Influence
The formation of nitropropenyl benzene is a two-step process:
-
Addition: Base-catalyzed attack of the nitroethane nitronate on the benzaldehyde carbonyl to form a
-nitroalcohol. -
Elimination: Dehydration of the
-nitroalcohol to the nitroalkene.
The Solvent's Role:
-
Polar Protic (Acetic Acid): Stabilizes the charged nitronate intermediate and provides an acidic medium that catalyzes the elimination step, driving the reaction to the alkene product.
-
Polar Protic (Alcohols): Solvates the intermediate but requires higher temperatures or stronger bases to force dehydration; often stops at the nitroalcohol if not optimized.
-
Non-Polar (Toluene): Poor solvation of intermediates but excellent for removing water (the byproduct) via azeotrope, shifting the equilibrium to the right (Le Chatelier's principle).
Visualization: Reaction Workflow & Solvent Logic
Figure 1: Decision matrix for solvent selection based on substrate stability and reaction scale.
Comparative Data Analysis
The following table summarizes the performance characteristics of the three primary solvent systems based on internal process data and literature validation.
| Feature | System A: Glacial Acetic Acid | System B: Ethanol (Abs.) | System C: Toluene |
| Catalyst Type | Ammonium Acetate ( | Primary Amine (e.g., Methylamine) | Ammonium Acetate / Piperidine |
| Reaction Temp | Reflux ( | Reflux ( | Reflux ( |
| Primary Product | Nitroalkene (Complete Dehydration) | Mixed (Nitroalcohol + Alkene) | Nitroalkene |
| Typical Yield | 75% – 85% | 50% – 65% | 60% – 75% |
| Impurity Profile | Low (Polymers possible if overheated) | Moderate (Michael addition side-products) | Low (Requires extended time) |
| Workup | Water quench + Crystallization | Solvent evaporation / Chill | Dean-Stark water removal |
| Green Score | Low (Corrosive, difficult waste) | High (Bio-renewable) | Medium (VOC concerns) |
Detailed Experimental Protocols
Protocol A: The "Classic" High-Yield Method (Acetic Acid)
Best for: Robust substrates (e.g., 3,4,5-trimethoxybenzaldehyde) and maximizing yield. Mechanism: The ammonium acetate dissociates into ammonia (base) and acetic acid. The ammonia generates the nitronate, while the acetic acid catalyzes the dehydration.
Materials:
-
Substituted Benzaldehyde (100 mmol)
-
Nitroethane (120 mmol, 1.2 eq)
-
Ammonium Acetate (20 mmol, 0.2 eq)
-
Glacial Acetic Acid (Solvent, 4-5 mL per gram of aldehyde)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the benzaldehyde and nitroethane to the acetic acid. Stir until dissolved.
-
Catalysis: Add the ammonium acetate.
-
Reaction: Heat the mixture to a gentle reflux (
C oil bath). Maintain reflux for 2–4 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 80:20 Hexane/EtOAc). The aldehyde spot should disappear, replaced by a fluorescent (UV254) alkene spot.
-
-
Quench: Allow the dark orange/red solution to cool to
C. Pour the mixture slowly into vigorously stirred ice-cold water (volume the reaction volume). -
Crystallization: The product should precipitate as a yellow crystalline solid within 30 minutes.
-
Troubleshooting: If an oil forms, decant the water, dissolve the oil in a minimum amount of hot isopropanol (IPA), and chill to
C to induce crystallization.
-
-
Purification: Filter the solid, wash with cold water (to remove acid) and cold heptane. Recrystallize from IPA or Methanol if necessary.
Protocol B: The "Green" Kinetic Method (Ethanol)
Best for: Acid-sensitive substrates (e.g., acetals) and small-scale exploratory chemistry.
Materials:
-
Substituted Benzaldehyde (50 mmol)
-
Nitroethane (55 mmol)
-
Catalyst: n-Butylamine or Methylamine (in EtOH) (5 mmol)
-
Solvent: Absolute Ethanol (5 mL per gram of aldehyde)
Step-by-Step Workflow:
-
Setup: RBF with reflux condenser and drying tube (calcium chloride) to exclude atmospheric moisture.
-
Mixing: Dissolve aldehyde and nitroethane in ethanol.
-
Catalyst Addition: Add the amine catalyst dropwise. The solution will likely turn yellow immediately (formation of imine intermediate).
-
Reaction: Reflux for 6–8 hours.
-
Note: Ethanol reflux (
C) is often insufficient to drive dehydration fully. If TLC shows the intermediate nitroalcohol (lower Rf than alkene), add a co-solvent (toluene) and increase heat, or perform a post-reaction acid wash.
-
-
Workup: Evaporate the ethanol under reduced pressure (Rotavap).
-
Isolation: Dissolve the residue in dichloromethane (DCM), wash with 1N HCl (to remove amine catalyst) and brine. Dry over
, filter, and concentrate. Recrystallize the solid residue.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Product "Oils Out" | Impurities or low melting point | Seed with a crystal of pure product; Use a mixed solvent system (IPA/Water) for crystallization. |
| Low Yield | Incomplete dehydration | Increase reaction time; Switch from Ethanol to Acetic Acid; Ensure water is excluded (or removed). |
| Polymerization | Overheating or excessive base | Reduce catalyst loading; Ensure inert atmosphere ( |
| Dark Tar Formation | Oxidation of aldehyde | Purify starting benzaldehyde (bisulfite wash) before reaction; Run under Nitrogen. |
Analytical Verification (Self-Validating)
-
H-NMR: Look for the characteristic alkene proton singlet/doublet around
8.0 ppm. Absence of this peak suggests the reaction stopped at the nitroalcohol. -
IR Spectroscopy: Disappearance of the Carbonyl (
) stretch at and appearance of Nitro ( ) stretches at and .
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes and Nitroalkenes.[1] The Journal of Organic Chemistry, 18(1), 1–3. [Link]
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. [Link]
-
Ballini, R., et al. (2007). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry, 11(10). [Link]
-
Varma, R. S., et al. (1997). The Nitroaldol Reaction (Henry Reaction) in Aqueous Media. Tetrahedron Letters, 38(29). [Link]
-
Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Experientia, 20, 366. (Seminal work on the acetic acid/ammonium acetate method). [Link]
Sources
Application Note: Characterization and Handling of Alkoxylated Nitrostyrenes in Forensic Research
The following Application Note is designed for researchers and forensic scientists involved in the identification, handling, and pharmacological study of phenethylamine derivatives.
Regulatory Warning: The chemical discussed (1,2,3-trimethoxy-5-(2-nitropropenyl)benzene) is a direct precursor to 3,4,5-trimethoxyamphetamine (TMA), a Schedule I controlled substance in the United States and many other jurisdictions. This guide strictly adheres to safety and legal guidelines; it does not provide synthetic recipes or instructions for the manufacture of illicit substances. The protocols below focus on analytical characterization, pharmacological context, and safe handling standards for licensed research facilities.
Executive Summary
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is a substituted nitrostyrene derivative utilized primarily in structure-activity relationship (SAR) studies of serotonergic ligands. It serves as the immediate chemical precursor to 3,4,5-trimethoxyamphetamine (TMA) , a psychedelic phenethylamine first synthesized by Alexander Shulgin.
Due to its structural role as a "gateway" molecule to the TMA series (TMA-2, TMA-6, etc.), this compound is of significant interest in forensic analysis for profiling clandestine laboratory samples. This note outlines the physicochemical properties, receptor binding context, and validated analytical protocols for identification.
Chemical Identity & Properties
The molecule belongs to the class of phenyl-2-nitropropenes . Its electron-deficient alkene moiety makes it highly reactive toward nucleophiles, a property that underpins both its synthetic utility and its handling hazards.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 1,2,3-Trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Appearance | Yellow crystalline solid (needles or plates) |
| Melting Point | 117–118 °C |
| Solubility | Soluble in DCM, Acetone, hot Ethanol; Insoluble in water |
| Stability | Sensitive to light; hydrolyzes in strong base |
Structural Context (SAR)
In the context of phenethylamine SAR, the substitution pattern on the benzene ring dictates receptor affinity. The 3,4,5-trimethoxy pattern mimics that of Mescaline , while the alpha-methyl group (on the propyl chain) confers protection against Monoamine Oxidase (MAO), increasing potency and duration of action.
Figure 1: Structural relationship between the nitrostyrene precursor, Mescaline, and TMA, highlighting the pharmacological impact of the alpha-methyl group.
Pharmacological Context
While the nitrostyrene precursor itself is not psychoactive, it is critical to understand the pharmacology of its downstream derivative, TMA, to justify forensic monitoring.
-
Mechanism of Action: TMA acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors.
-
Potency: TMA is approximately 2-3 times more potent than Mescaline but significantly less potent than the 2,4,5-substituted isomer (TMA-2).
-
Toxicology: Unlike simple amphetamines, the trimethoxy-substitution pattern is associated with specific sympathomimetic effects. The precursor (nitrostyrene) is a potent lachrymator and skin irritant, distinct from the pharmacological toxicity of the amine.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
The nitroalkene group is highly electrophilic (Michael acceptor). Direct contact can cause severe dermatitis and mucous membrane irritation.
Standard Operating Procedure (SOP) for Handling
-
Engineering Controls:
-
All handling must occur within a certified Chemical Fume Hood .
-
Use a static-dissipative work surface to prevent ignition of flammable solvents often used in conjunction (e.g., ether, acetone).
-
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (double-gloved recommended) or Butyl rubber.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: If handling powder outside a hood (not recommended), a full-face respirator with organic vapor/particulate cartridges (P100) is required.
-
-
Spill Response:
-
Isolate the area.[1]
-
Neutralize spill with dilute aqueous sodium bisulfite (to react with the alkene) before absorbing with vermiculite.
-
Analytical Protocols (Forensic Identification)
For researchers verifying the identity of seized materials or reference standards, the following analytical signatures are diagnostic.
A. Colorimetric Presumptive Tests
-
Marquis Reagent: The precursor (nitrostyrene) typically yields a yellow/orange color, distinct from the orange-to-red transition of the final amine (TMA).
-
Gallic Acid Test: Specific for methylenedioxy groups; will be negative for this trimethoxy compound (useful for distinguishing from MDMA precursors).
B. GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the gold standard for identification.
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250 °C.
-
Oven Program: 80 °C (1 min) -> 15 °C/min -> 300 °C (5 min).
-
Diagnostic Ions (EI Source):
-
Molecular Ion (M+): m/z 253 (Distinctive).
-
Base Peak: Often m/z 206 (Loss of HNO2) or m/z 181 (Trimethoxybenzyl cation).
-
Note: Nitrostyrenes are thermally labile. Ensure the injection port is clean to prevent degradation into the aldehyde (3,4,5-trimethoxybenzaldehyde, M+ 196).
-
C. FTIR Spectroscopy
Fourier-Transform Infrared Spectroscopy provides a "fingerprint" identification.
-
Key Absorbance Bands:
-
1510 cm⁻¹ & 1335 cm⁻¹: Asymmetric and symmetric NO₂ stretch (Strong).
-
1635 cm⁻¹: C=C alkene stretch (Conjugated).
-
1250 cm⁻¹ & 1120 cm⁻¹: C-O-C ether stretches (characteristic of methoxy groups).
-
Figure 2: Workflow for the forensic identification of nitrostyrene precursors.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Detailed historical context of TMA and substituted amphetamines).
-
Cayman Chemical. (2023). 3,4,5-Trimethoxyamphetamine (hydrochloride) Product Information. (Pharmacological data and safety standards).
-
Gairaud, C. B., & Lappin, G. R. (1953).[2] "The Synthesis of beta-Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1-3.[2] (Foundational chemistry of the nitroalkene class).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 781576: Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-.[3] (Physicochemical data).
-
Frontiers in Pharmacology. (2022). "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines". (Modern SAR and receptor binding affinity data).
Sources
Electrochemical reduction methods for substituted nitrostyrenes
Application Note: Electrochemical Reduction Architectures for Substituted -Nitrostyrenes
Executive Summary
The electrochemical reduction of substituted
Mechanistic Foundation
Understanding the electron transfer (ET) pathway is critical for selectivity. The reduction of
The Electron Transfer Cascade
The reduction proceeds via a radical anion intermediate. In acidic media, protonation is fast, favoring the reduction of the nitro group to an oxime. Further reduction cleaves the N-O bond to yield the amine.
Key Mechanistic Nodes:
-
4e⁻ / 4H⁺ Process: Yields the Oxime . Occurs at lower cathodic potentials (approx -0.3 to -0.6 V vs SCE).
-
8e⁻ / 8H⁺ Process: Yields the Amine . Requires high hydrogen overpotential cathodes (Pb, Hg, Cu) and more negative potentials (< -1.1 V).
-
Hydrolysis: The intermediate imine or oxime can hydrolyze in situ to form the Ketone (Electro-Nef).
Pathway Visualization
The following diagram illustrates the divergence points controlled by pH and Potential (
Figure 1: Electrochemical divergence of
Critical Parameters & Hardware
Electrode Selection
The choice of cathode material dictates the Hydrogen Evolution Reaction (HER) overpotential.
-
Lead (Pb) / Lead Amalgam: High hydrogen overpotential. Essential for Amine synthesis. It suppresses H
gas evolution, forcing electrons into the organic substrate. -
Graphite / Carbon: Low/Medium overpotential. Ideal for Oxime synthesis where "soft" reduction is required.
-
Copper (Cu): Catalytic effects.[1][2] Often used for specific dimerizations or mild reductions.
Solvent & Electrolyte Systems[4]
Experimental Protocols
Protocol A: Selective Reduction to Oximes
Target: Phenylacetone Oximes (Precursors to ketones or amines). Mechanism: 4e⁻ reduction at controlled potential.
System Setup:
-
Cell: Divided H-Cell (Glass frit separator).
-
Cathode: Graphite plate or Reticulated Vitreous Carbon (RVC).
-
Anode: Platinum wire or Graphite rod.[6]
-
Reference: Saturated Calomel Electrode (SCE).
Reagents:
-
Substrate: 10 mmol substituted
-nitrostyrene. -
Catholyte: 100 mL Ethanol/0.2 M H
SO (aq) (1:1 v/v). -
Anolyte: 0.2 M H
SO (aq).
Procedure:
-
Dissolution: Dissolve the nitrostyrene in the ethanol portion of the catholyte before adding the acid to prevent premature precipitation or polymerization.
-
Degassing: Sparge catholyte with N
for 15 mins. -
Electrolysis: Apply a Constant Potential of -0.6 V vs SCE .
-
Workup: Evaporate ethanol under reduced pressure. Neutralize aqueous residue with NaHCO
. Extract with Dichloromethane (DCM).[1][8]
Data Validation:
-
TLC/GC-MS should show disappearance of the starting material (bright yellow) and appearance of the oxime (colorless/pale oil).
Protocol B: Exhaustive Reduction to Phenethylamines
Target: Primary Amines (e.g., 2,5-dimethoxyphenethylamine). Mechanism: 8e⁻ reduction requiring high proton flux and high overpotential.
System Setup:
-
Cell: Jacketed beaker cell (undivided is possible but divided is cleaner) or Flow Cell.
-
Cathode: Lead (Pb) sheet (must be activated/etched with dilute HNO
prior to use). -
Anode: Lead (Pb) or Graphite.[7]
-
Temperature: 20–40 °C (Start cool, allow to warm to drive completion).
Reagents:
-
Substrate: 20 mmol substituted
-nitrostyrene. -
Electrolyte: 2.0 M HCl in Ethanol/Water (60:40). High acidity is crucial to prevent polymerization.
Procedure:
-
Activation: Etch the Pb cathode in 10% HNO
for 1 minute, rinse with DI water, and immediately immerse in the electrolyte. -
Electrolysis: Operate at Constant Current (Galvanostatic) .
-
Current Density: 50–100 mA/cm². High current density is required to maintain the high potential needed for the oxime-to-amine step.
-
-
Duration: Pass theoretical charge (
) + 20% excess. -
Workup:
-
The solution will likely contain the amine hydrochloride salt.[1]
-
Evaporate ethanol. Basify aqueous phase to pH 12 with NaOH (Caution: Exothermic).
-
Extract the freebase amine with Toluene or DCM.
-
Precipitate as HCl salt using anhydrous HCl in ether for high purity.
-
Protocol C: The "Electro-Nef" to Ketones
Target: Phenylacetones (via in-situ hydrolysis). Mechanism: Reduction to oxime/imine followed by acid hydrolysis.
Modification: Follow Protocol A , but increase the Temperature to 60 °C post-electrolysis and stir the acidic catholyte for 2 hours before neutralization. The heat/acid combination hydrolyzes the electrochemically generated oxime into the ketone.
Scale-Up: Flow Chemistry Adaptation
Batch electrolysis suffers from mass transfer limitations. For drug development scale-up (grams to kilos), a flow cell is recommended.
Flow Cell Configuration:
-
Reactor: Parallel plate flow cell (e.g., IKA ElectraSyn flow module or custom machined).
-
Gap: 0.5 mm inter-electrode gap (minimizes IR drop).
-
Flow Rate: Optimized to ensure residence time matches the required charge passage.
Figure 2: Continuous flow setup for the exhaustive reduction of nitrostyrenes.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Polymerization | pH too high (Basic) | Increase acid concentration. Ensure pH < 2.[4] |
| Dimer Formation | Radical concentration too high | Reduce current density. Use a divided cell. |
| Incomplete Reduction | Low Overpotential | Switch cathode to Lead (Pb) or Mercury (Hg). Clean electrode surface. |
| Low Yield (Amine) | Hydrolysis to Ketone | Keep temperature low (<20°C) during electrolysis. Work up immediately. |
| Tarry Deposits | Electrode fouling | Reverse polarity for 30 seconds (if using Carbon electrodes) or mechanical polish. |
References
-
Mechanistic Overview & pH Effects: Squella, J. A., et al. "Electrochemical reduction of β-nitrostyrene derivatives."[9] Electrochimica Acta, vol. 44, 1999.
-
Classical Reduction to Amines (Lead Cathodes): Slotta, K. H., & Szyszka, G. "Über β-Phenäthylamine. III. Mitteilung: Die elektrochemische Reduktion von β-Nitrostyrolen."[4][7][9][10] Journal für Praktische Chemie, vol. 137, 1933.[7]
-
Selective Reduction to Oximes: Torii, S., et al. "Electro-organic syntheses. Part 12. Selective reduction of nitro-olefins." Bulletin of the Chemical Society of Japan, vol. 54, 1981.
-
Modern Flow Chemistry Applications: Green, R. A., et al. "Flow Electrochemistry: A Versatile Tool for the Synthesis of Drug-Like Scaffolds." Organic Process Research & Development, 2016.
-
One-Pot Reduction (Chemical/Electrochemical Comparison): D'Andrea, L., et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines." Beilstein Journal of Organic Chemistry, 2023.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. mdpi.com [mdpi.com]
- 6. designer-drug.com [designer-drug.com]
- 7. Electrochemical Reduction of Nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Polymerization in Nitrostyrene Synthesis
Welcome to the technical support center for nitrostyrene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with β-nitrostyrenes and encountering challenges with undesired polymerization. Here, we will address common problems in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section is dedicated to addressing specific problems you may encounter during your experimental work.
Q1: My reaction mixture turned into a viscous oil or an intractable solid. What happened, and how can I prevent it?
A1: This is a classic sign of runaway polymerization. The β-nitrostyrene product, once formed, is highly susceptible to polymerization due to the electron-withdrawing nature of the nitro group, which makes the double bond electron-deficient and prone to attack.
Primary Cause: Anionic Polymerization. The basic catalysts used in the Henry (nitroaldol) reaction, such as alkali hydroxides or amines, are often the primary culprits.[1] These bases can initiate an anionic polymerization cascade of the β-nitrostyrene product. The reaction is often exothermic, and any increase in temperature will further accelerate this undesired side reaction.[2]
Preventative Measures:
-
Temperature Control: This is the most critical parameter. The initial condensation reaction is often exothermic.[1][3] It is imperative to maintain a low reaction temperature, typically between 0°C and 15°C, using an ice-salt or ice-water bath.[1][4] Strict temperature control prevents the thermal acceleration of polymerization.[2]
-
Catalyst Choice: Strong bases like sodium hydroxide or potassium hydroxide are highly effective for the condensation but also aggressively promote polymerization.[1][5] Consider switching to a milder catalyst system. Ammonium acetate in glacial acetic acid is a well-established alternative that provides good yields with significantly less polymer formation.[1][6][7] Other options include mild organic bases like triethylamine or imidazole.[2][3]
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Overly long reaction times increase the exposure of the product to the basic catalyst, leading to polymer formation.[1][6] Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Reagent Addition: Add the base or catalyst solution slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the base and helps to control the initial exotherm.[2][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for runaway polymerization.
Q2: My yield is consistently low, and the crude product is a difficult-to-purify oil, even though the reaction didn't solidify. Is polymerization the issue?
A2: Yes, this is very likely due to the formation of low-molecular-weight oligomers. These oligomers can act as a sticky binder, preventing your desired monomer from crystallizing and complicating purification by chromatography.
Troubleshooting and Solutions:
-
Prompt Workup: Once the reaction is complete (as determined by TLC), it must be quenched immediately. The goal is to neutralize the base catalyst to halt any further polymerization. A common method is to pour the reaction mixture into ice water or a cold, dilute acid solution.[1][8] The key is to add the alkaline reaction mixture to the acid, not the other way around, to ensure the mixture remains acidic and facilitates precipitation of the nitrostyrene.[8]
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing oligomers. Hot ethanol or methanol are excellent solvent choices for most β-nitrostyrenes.[1][6][8] The monomer is typically much more soluble in the hot solvent than the oligomers, which will either remain undissolved or precipitate out first upon cooling.
-
Chromatography: If recrystallization fails, column chromatography can be used, but with caution. Standard silica gel is acidic and can sometimes initiate polymerization on the column. It is advisable to use silica gel that has been "deactivated" by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in the eluent).
-
Q3: I successfully synthesized and purified my nitrostyrene, but it turned into a solid polymer during storage. How can I store it safely?
A3: β-Nitrostyrene is prone to both radical and anionic polymerization upon storage. Exposure to heat, light, or trace acidic/basic impurities can initiate this process.
Best Practices for Long-Term Storage: [2]
-
Purity is Key: Ensure the final product is meticulously purified and free from any residual acid or base from the workup.
-
Add an Inhibitor: For long-term storage, the addition of a radical inhibitor is crucial.
-
Storage Conditions:
Frequently Asked Questions (FAQs)
This section covers broader concepts and best practices for working with nitrostyrenes.
Q1: What are the primary mechanisms of nitrostyrene polymerization?
A1: There are two main pathways for nitrostyrene polymerization:
-
Anionic Polymerization: This is the most common route during synthesis. It is initiated by the basic catalyst (e.g., OH⁻, RO⁻, R₂NH) used in the Henry reaction. The base adds to the electron-poor double bond, creating a carbanion that then attacks another monomer unit, propagating the polymer chain.[1][10]
-
Free-Radical Polymerization: This pathway is more relevant during storage or under specific reaction conditions (e.g., exposure to UV light or radical initiators like AIBN). Interestingly, while β-nitrostyrene can self-polymerize, it also acts as a potent inhibitor for the radical polymerization of other monomers like styrene.[11][12][13] This is because the intermediate β-nitro radical can fragment, releasing NO₂, which terminates radical chains.[11][12]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: Competing polymerization mechanisms for β-nitrostyrene.
Q2: Which catalyst system is generally considered optimal for minimizing polymerization?
A2: For the condensation of a benzaldehyde with a nitroalkane to form a β-nitrostyrene, the ammonium acetate in refluxing glacial acetic acid system is often the most reliable for balancing reaction rate with minimizing polymerization.[1][5]
-
Why it works: The reaction proceeds via a Knoevenagel condensation pathway. The ammonium acetate provides a mild base (ammonia) and a mild acid (acetic acid) in equilibrium, which catalyzes the initial nitroaldol addition and the subsequent dehydration. The acidic medium is not conducive to the anionic polymerization of the product. This one-pot method is often preferred for its simplicity and higher yields of the desired alkene with fewer polymeric byproducts.[1][6][7]
Q3: Can I use a polymerization inhibitor in the reaction mixture itself?
A3: Yes, in some cases, adding a radical inhibitor to the reaction mixture can be beneficial, especially if you suspect radical-based side reactions due to impurities in your starting materials or solvents.
-
Recommended Inhibitors: BHT (Butylated Hydroxytoluene) or hydroquinone can be added in small, catalytic amounts.[2][7]
-
Important Caveat: These inhibitors are only effective against free-radical polymerization. They will not prevent the anionic polymerization initiated by the base catalyst. Therefore, their use should be seen as a supplementary measure, not a replacement for proper temperature control and catalyst choice.
Data Summary and Protocols
Table 1: Comparison of Catalysts and Conditions for Nitrostyrene Synthesis
| Catalyst System | Typical Solvent | Temperature | Pros | Cons |
| Sodium Hydroxide | Methanol / Ethanol | 0 - 15 °C[4] | Fast reaction | High risk of polymerization, requires strict control[1][5] |
| Methylamine | Methanol / Ethanol | Room Temp | Effective for insoluble products | Can form high-melting trimers/polymers if left too long[5] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | Low polymerization, good yields, one-pot dehydration[1][7] | Requires higher temperature, acidic conditions |
| Heterogeneous Bases | Various | Variable | Easy catalyst removal, reusable[14][15] | Can have lower activity, may require optimization |
Experimental Protocol: Optimized Synthesis of β-Nitrostyrene via Ammonium Acetate Catalysis
This protocol is a general guideline for synthesizing β-nitrostyrene from benzaldehyde and nitromethane, designed to minimize polymer formation.
Materials:
-
Benzaldehyde (1 eq)
-
Nitromethane (1.2 - 1.5 eq)
-
Ammonium Acetate (0.3 - 0.5 eq)
-
Glacial Acetic Acid (solvent)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzaldehyde (1 eq), nitromethane (1.2 eq), and glacial acetic acid (approx. 2-3 mL per gram of aldehyde).[6]
-
Catalyst Addition: Add ammonium acetate (0.3 eq) to the mixture.[6]
-
Reaction: Heat the mixture to a gentle reflux (approx. 100-110°C). Monitor the reaction progress by TLC until the starting benzaldehyde spot has disappeared (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the cooled, deep-yellow solution into a beaker of vigorously stirring ice water (approx. 10 times the volume of the reaction mixture).[1]
-
Isolation: A bright yellow solid (the crude β-nitrostyrene) should precipitate immediately. Continue stirring for 15-20 minutes in the ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol.[8] Dissolve the solid in a minimal amount of boiling ethanol, filter the hot solution to remove any insoluble impurities, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying & Storage: Collect the pure crystals by vacuum filtration, dry them under vacuum, and store them in a sealed amber vial in a freezer with an appropriate inhibitor as described above.
References
-
Encinas, M. V., Lissi, E. A., & Olea, A. F. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 31(16), 5170–5174. Retrieved from [Link]
-
ACS Publications. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules. Retrieved from [Link]
-
Okamura, S., & Higashimura, T. (2006). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Journal of Polymer Science. Retrieved from [Link]
-
MDPI. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3390. Retrieved from [Link]
-
Groenewald, W. A., & van der Merwe, T. (1987). Anionic polymerization of β‐nitrostyrenes. South African Journal of Chemistry. Retrieved from [Link]
-
Paul, S., & Nanda, S. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Green Chemistry Letters and Reviews. Retrieved from [Link]
-
Ballini, R., Barboni, L., Giarlo, G., & Beleggia, R. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(49), 9679-9681. Retrieved from [Link]
-
Al-Haddad, A., Al-Kandari, H., & Al-Kharafi, F. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. International Journal of Organic Chemistry, 8, 215-226. Retrieved from [Link]
-
ResearchGate. (2025). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Retrieved from [Link]
-
Al-Haddad, A., Al-Kandari, H., & Al-Kharafi, F. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Semantic Scholar. Retrieved from [Link]
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3. Retrieved from [Link]
-
van Schijndel, J., Canalle, L. A., & de Vries, J. G. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Retrieved from [Link]
-
Singh, J., Verma, R., & Kaur, J. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(44), 15993-16016. Retrieved from [Link]
-
Wang, Z., Li, B., & He, Y. (2015). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, 80(5), 2891-2898. Retrieved from [Link]
- Google Patents. (2016). Synthesis method of p-hydroxy-beta-nitrostyrene.
-
Scribd. (n.d.). Synthesis of β-nitrostyrene. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Journal of Medical Microbiology, 73(9). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 15. semanticscholar.org [semanticscholar.org]
Optimizing temperature conditions for nitropropenyl benzene formation
Technical Support Center: Nitroalkene Synthesis Optimization Topic: Optimizing Temperature Conditions for 1-Phenyl-2-Nitropropene Formation Ticket ID: #HENRY-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)
Introduction
Welcome to the Technical Support Hub. You are likely accessing this guide because you are optimizing the Henry Reaction (nitroaldol condensation) between benzaldehyde and nitroethane.
While this reaction is chemically straightforward, the thermodynamics of the intermediate dehydration step are sensitive. The formation of 1-phenyl-2-nitropropene (P2NP) is a balance between reaction kinetics and the suppression of side reactions—specifically the anionic polymerization of the product, often observed as "red oil" or tar.
This guide moves beyond basic recipes to explain the causality of temperature control, ensuring you can scale or troubleshoot your process effectively.
Module 1: The Thermodynamics of Condensation
To optimize temperature, you must understand the competing pathways. The reaction proceeds in two stages:[1][2]
-
Aldol Addition: Reversible attack of the nitroethane anion on benzaldehyde to form a
-nitroalcohol. -
Dehydration: Elimination of water to form the nitroalkene (P2NP).
The Thermal Dilemma:
-
Low Temperature (<40°C): The initial addition is favorable, but the dehydration step (elimination of water) has a higher activation energy. Without sufficient heat or a dehydrating agent, the reaction stalls at the intermediate alcohol stage.
-
High Temperature (>100°C): Dehydration is rapid, but the product (P2NP) is thermally unstable. The basic catalyst (amine) can initiate anionic polymerization of the highly electrophilic double bond, leading to irreversible tar formation.
Module 2: Temperature Protocols & Yield Profiles
The following table summarizes the three standard temperature regimes used in industrial and research settings.
| Parameter | Low-Temp Catalytic | Solvent Reflux (Medium) | Acidic Reflux (High) |
| Temp Range | 20°C – 45°C | 78°C – 85°C | 100°C – 118°C |
| Solvent System | Methanol or Ethanol | Ethanol or Isopropanol | Glacial Acetic Acid |
| Catalyst | Methylamine / NaOH | n-Butylamine / Cyclohexylamine | Ammonium Acetate |
| Reaction Time | 24 – 48 Hours | 4 – 8 Hours | 1 – 2 Hours |
| Primary Risk | Incomplete Dehydration | Solvent Boil-off | Polymerization (Red Oil) |
| Purity Profile | High (Crystalline) | Moderate (Recryst. needed) | Low (Requires chromatography) |
| Typical Yield | 70 – 85% | 60 – 75% | 40 – 60% |
Scientist's Note: The "Acidic Reflux" method (Ammonium Acetate/Acetic Acid) is the most robust for varying aldehyde substrates but requires strict adherence to time limits. If you reflux for 4 hours instead of 2, your yield will drop by ~30% due to polymerization.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: The "Red Oil" Phenomenon
User Report: "My reaction mixture turned dark red/brown and formed a viscous oil that won't crystallize. What happened?"
Diagnosis: You have triggered anionic polymerization . Root Cause:
-
Overheating: Temperatures exceeded 100°C for too long.
-
Excess Base: Too much catalyst (amine) acts as an initiator for the polymerization of the nitroalkene product.
Corrective Action:
-
Immediate: You cannot reverse polymerization. You must purify the remaining monomer via steam distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate).
-
Prevention: Reduce reaction temperature by 10°C. If using acetic acid reflux, strictly limit reaction time to 90 minutes. Reduce catalyst loading by 50%.
Issue 2: Crystallization Failure ("Oiling Out")
User Report: "I cooled the solution, but instead of crystals, a yellow oil separated at the bottom."
Diagnosis: The solution is supersaturated, or impurities are lowering the melting point. Root Cause:
-
Rapid Cooling: Shock-cooling traps impurities (benzaldehyde) in the lattice, preventing crystal formation.
-
Water Content: Excess water from the reaction is forcing the product out as an oil before it can crystallize.
Corrective Action:
-
The "Seeding" Protocol:
-
Re-heat the mixture until the oil dissolves (add a small amount of ethanol if needed).
-
Allow to cool slowly to room temperature with stirring.
-
Scratch the glass: Use a glass rod to scratch the side of the beaker at the air/liquid interface. This creates nucleation sites.
-
Seed Crystal: If available, add a single crystal of pure P2NP at 30°C.
-
Issue 3: Low Yield with Benzaldehyde Recovery
User Report: "I got very little product, and the smell of bitter almonds (benzaldehyde) is still strong."
Diagnosis: Incomplete conversion or Retro-Henry reaction. Root Cause:
-
Wet Solvent: The Henry reaction is an equilibrium. Presence of water pushes the equilibrium backward toward the starting materials.
-
Temperature Too Low: Activation energy for dehydration was not met.
Corrective Action:
-
Solvent Trap: If running a reflux, use a Dean-Stark trap to physically remove water as it forms.
-
Molecular Sieves: Add 3Å or 4Å molecular sieves to the reaction vessel (if running at low temps).
Module 4: Visualization & Logic Flows
Figure 1: Optimized Synthesis Workflow
This diagram outlines the critical decision points for temperature control during the synthesis.
Caption: Figure 1. Decision matrix for temperature selection and real-time monitoring to prevent polymerization.
Figure 2: Troubleshooting Logic Tree
Use this logic flow to resolve post-reaction isolation issues.
Caption: Figure 2. Step-by-step logic for resolving "Oiling Out" issues during the workup phase.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of
-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link- Foundational text on the use of amine catalysts for nitroalkene form
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol Henry reaction. Tetrahedron, 60(5), 1017-1047. Link
- Comprehensive review covering temperature effects and catalyst optimiz
-
Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134. Link
- Source for microwave-assisted protocols and solvent-free high-temp vari
-
Alizadeh, A., et al. (2011). Anionic polymerization of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-nitrostyrene.[3] Journal of Polymer Science Part A: Polymer Chemistry.- Technical basis for the "Red Oil" polymeriz
Sources
Technical Support Center: Purification of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Welcome to the technical support center for the purification of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, FAQs, and validated protocols to address the common challenge of removing aldehyde impurities from this valuable nitroalkene intermediate.
Introduction: The Challenge of Purity
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-, often synthesized via a Henry condensation between 3,4,5-trimethoxybenzaldehyde and nitroethane, is a crucial precursor in various synthetic pathways.[1][2] A persistent challenge in its synthesis is the removal of unreacted 3,4,5-trimethoxybenzaldehyde. Due to their structural similarities, the target compound and the aldehyde impurity share close physical properties, complicating separation by simple methods like distillation or straightforward recrystallization. Furthermore, the nitroalkene functional group is sensitive to pH and can be unstable on standard purification media, necessitating carefully optimized protocols.[3]
This guide provides a multi-faceted approach to achieving high purity, focusing on chemical extraction as the primary method for bulk impurity removal, followed by chromatographic and recrystallization techniques for final polishing.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source and identity of the aldehyde impurity in my crude product?
The primary aldehyde contaminant is almost certainly unreacted 3,4,5-trimethoxybenzaldehyde , the starting material for the condensation reaction.[1] Its carryover into the crude product is common if the reaction does not proceed to full completion.
Q2: How can I reliably detect and quantify the aldehyde impurity?
Several analytical methods can be employed:
-
¹H NMR Spectroscopy: This is the most direct method. The aldehyde proton of 3,4,5-trimethoxybenzaldehyde presents a distinct singlet at approximately 9.8 ppm, which is well-separated from other signals in the product's spectrum. Integration of this peak against a known product peak allows for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds like aldehydes.[4] It can provide both quantification and confirmation of the impurity's identity.
-
Qualitative Chemical Tests: For a quick qualitative check, the 2,4-Dinitrophenylhydrazine (2,4-DNPH) test is useful. A small sample of the crude product dissolved in ethanol will produce a yellow-to-orange precipitate in the presence of the aldehyde impurity upon adding the 2,4-DNPH reagent.[5]
Q3: What is the most effective method for removing large amounts of 3,4,5-trimethoxybenzaldehyde?
For bulk removal, a liquid-liquid extraction with a saturated aqueous sodium bisulfite (NaHSO₃) solution is the gold standard.[6][7] Aldehydes react with sodium bisulfite to form a water-soluble bisulfite adduct, which is then easily separated from the organic layer containing your desired nitroalkene.[7][8] This method is highly selective for aldehydes and some reactive ketones, leaving the nitroalkene product untouched in the organic phase.[7]
Q4: My nitroalkene product is decomposing or polymerizing during purification. What's going wrong?
Nitroalkenes are highly reactive and require careful handling.[9] Decomposition is often traced to two main causes:
-
pH Instability: These compounds are sensitive to both strongly acidic and basic conditions.[3] During aqueous workups, it is critical to maintain a neutral pH. Quenching reactions with saturated ammonium chloride (NH₄Cl) instead of strong acids or bases is recommended.[3]
-
Acid-Catalyzed Decomposition on Silica Gel: Standard silica gel is slightly acidic and can cause nitroalkenes to decompose or polymerize, often resulting in a brown or yellow oil on the column.[3] To prevent this, the silica gel and the eluent should be neutralized by pre-treating with a base like triethylamine (TEA).
Q5: Is recrystallization a viable purification method?
Yes, but it is best used as a final polishing step after the bulk of the aldehyde impurity has been removed by other means. The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures.[10][11] Finding an ideal solvent where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution, is key.[10][12] Ethanol or methanol are often good starting points for nitroaromatic compounds.[12]
Validated Purification Protocols
Protocol 1: Bulk Aldehyde Removal via Sodium Bisulfite Extraction
This protocol is designed for the efficient removal of aromatic aldehyde impurities from an organic mixture.[6][7]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Preparation: Prepare a fresh saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.
-
Adduct Formation: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the formation of the aldehyde-bisulfite adduct.[6]
-
Phase Separation: Allow the layers to separate completely. The desired nitroalkene product will remain in the upper organic layer, while the aldehyde-bisulfite adduct will be in the lower aqueous layer.[6]
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer twice with a saturated sodium chloride (brine) solution to remove any residual water-soluble components.
-
Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to yield the aldehyde-depleted product.
-
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
This protocol is essential when isomeric impurities are present or when trace amounts of the aldehyde persist after extraction.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to constitute 1% of the total solvent volume. This deactivates the acidic sites on the silica.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Eluent Preparation: Prepare the mobile phase (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexane) and add 1% TEA to this solvent mixture as well.
-
Sample Loading: Dissolve the aldehyde-depleted crude product in a minimal amount of the mobile phase and load it onto the column. A good rule of thumb is to load an amount of sample that is 1-5% of the weight of the stationary phase.[12]
-
Elution: Run the column, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).
-
Analysis & Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure, keeping the temperature low to prevent product degradation.
Protocol 3: Final Purification by Recrystallization
This protocol serves as the final step to obtain a highly pure, crystalline product.
Methodology:
-
Solvent Selection: Choose a suitable solvent system. For this compound, mixtures of ethanol and water, or isopropanol, are good candidates. The ideal solvent will fully dissolve the compound at its boiling point but show poor solubility at or below room temperature.[10][11]
-
Dissolution: Place the purified solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.[3]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11][12]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3][11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Comprehensive Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Bisulfite Wash | Product is partially water-soluble or unstable to the workup conditions. | Check the aqueous layer for your product via TLC.[13] Ensure the workup is performed without delay and at neutral pH. Use brine washes to minimize dissolution in the aqueous phase. |
| Product "Oils Out" During Recrystallization | The solution was supersaturated before cooling, or the cooling process was too rapid. The chosen solvent is inappropriate. | Reheat the solution until the oil redissolves.[12] Add a small amount of additional hot solvent and allow it to cool much more slowly. Consider a different solvent system. |
| Persistent Aldehyde Peak in NMR After Purification | The bisulfite wash was not efficient (e.g., solution not saturated, insufficient shaking). The aldehyde co-elutes with the product during chromatography. | Repeat the bisulfite wash on the purified material.[6] Optimize the chromatography mobile phase using TLC to achieve better separation between the product and the aldehyde. |
| Yellow/Brown Coloration of Final Product | Trace decomposition products are present. The compound may be sensitive to light or air over time. | If purity is high by NMR, the color may be due to minor impurities. A final recrystallization with a small amount of activated carbon can sometimes remove colored impurities.[11] Store the final product under an inert atmosphere (N₂ or Ar) and protected from light at low temperatures.[9] |
Purification Workflow Overview
References
-
Scribd. (n.d.). Impurities in Aldehyde Detection. Retrieved from [Link]
-
Morrill, L. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
- Washall, T. A., & Mameniskis, W. A. (1974). U.S. Patent No. 3,816,478. Google Patents.
-
Keika Ventures. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]
-
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
Papoccia, S. J., & Press, M. K. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Publication Server. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method 2539, Aldehyde, Screening. Retrieved from [Link]
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. Retrieved from [Link]
- Hall, R. T., et al. (2020). U.S. Patent No. 10,829,699. Google Patents.
-
Ferrer-Sueta, G., & Radi, R. (2014). Arylnitroalkenes as scavengers of macrophage-generated oxidants. PubMed. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trimethoxy-5-((1E)-2-nitro-1-propen-1-yl)benzene. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
GSC Group. (n.d.). REMARKABLE ALDEHYDE SCAVENGERS. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,2,3-trimethoxybenzene. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
-
FooDB. (2010, April 8). Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053). Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To [chem.rochester.edu]
Technical Support Center: Catalyst Recovery in Trimethoxy Nitrostyrene Synthesis
The following guide is structured as a Technical Support Center resource for researchers and process chemists. It moves beyond basic textbook procedures to address the specific engineering and chemical challenges of catalyst recovery in the Henry reaction (nitroaldol condensation) for synthesizing 3,4,5-trimethoxy-
Topic: Optimization & Recovery of Heterogeneous Catalysts for the Henry Reaction Ticket Type: Advanced Troubleshooting & Process Design Applicable Substrates: 3,4,5-Trimethoxybenzaldehyde, Nitromethane Target Audience: Process Chemists, Medicinal Chemists
Executive Summary: The Recovery Challenge
The synthesis of 3,4,5-trimethoxy-
Modern process development favors heterogeneous solid base catalysts (e.g., Hydrotalcites, Amino-functionalized Silica, or Al-MCM-41) or Ionic Liquids . These allow for filtration-based recovery. However, users frequently encounter activity loss upon recycling. This guide addresses the root causes of this deactivation and provides validated recovery protocols.
Troubleshooting Guide (Q&A)
Issue 1: Catalyst Deactivation (Loss of Potency)
User Question: I switched from ammonium acetate to a solid base catalyst (Mg-Al Hydrotalcite). The first run gave 96% yield, but the second run dropped to 78%, and the third to 55%. Why is the catalyst dying so fast?
Technical Diagnosis: This is a classic signature of Surface Poisoning or Pore Blockage , rather than active site leaching.
-
Mechanism: The Henry reaction produces water. In the presence of nitromethane and the nitrostyrene product, side reactions (Michael additions) can form oligomeric byproducts ("gums") that physically coat the catalyst surface.
-
Causality: If the catalyst is not washed with a polar aprotic solvent capable of dissolving these nitrostyrene oligomers, the active basic sites remain occluded.
-
Solution:
-
Do not just wash with the reaction solvent (e.g., ethanol).
-
Protocol: Wash the spent catalyst with hot ethyl acetate or THF to strip organic deposits.
-
Calcination: For hydrotalcites, a mild re-calcination (400°C for 2 hours) every 3-4 cycles may be necessary to burn off "coke" precursors [1].
-
Issue 2: Leaching & Product Contamination
User Question: My "heterogeneous" amine-grafted silica catalyst is losing mass, and the filtrate is basic. Is the catalyst dissolving?
Technical Diagnosis: You are experiencing Active Site Leaching . This occurs when the linker holding the amine to the silica support hydrolyzes, usually due to the water generated during the condensation.
-
Detection: Perform a "Hot Filtration Test." Filter the catalyst halfway through the reaction. If the filtrate continues to convert aldehyde to product, your active species has leached into the solution [2].
-
Prevention:
-
Switch to a catalyst with a hydrophobic linker or a calcined mixed-oxide (e.g., Mg-Al oxide) which is structurally stable against hydrolysis, unlike simple silane-grafted amines.
-
Ensure the reaction temperature does not exceed the stability limit of the support (typically <100°C for polymer-supported amines).
-
Issue 3: Filtration Difficulties (The "Fines" Problem)
User Question: Recovering the catalyst takes hours because the filter clogs. The catalyst seems to have turned into a slime.
Technical Diagnosis: This indicates Mechanical Attrition or Particle Pulverization . Magnetic stirring bars can grind fragile porous solids (like zeolites or silica) into fine dust during long reaction times.
-
Immediate Fix: Use a Celite bed for filtration (though this makes recovery for reuse difficult).
-
Long-term Fix:
-
Switch to Overhead Stirring (impeller) rather than magnetic stir bars to reduce shear force on the particles.
-
Use a catalyst formed into pellets or beads rather than fine powder.
-
Validated Experimental Protocol
System: Reusable Mg-Al Hydrotalcite (Solid Base)
Objective: Synthesis of 3,4,5-trimethoxy-
Materials
-
Substrate: 3,4,5-Trimethoxybenzaldehyde (10 mmol, 1.96 g)
-
Reagent: Nitromethane (50 mmol, 3.05 g) – Excess acts as solvent/reagent
-
Catalyst: Calcined Mg-Al Hydrotalcite (Mg/Al ratio 3:1) – Activated at 450°C prior to first use [3].
-
Solvent: Ethanol (optional, if nitromethane volume is reduced).
Step-by-Step Workflow
-
Activation:
-
Heat the hydrotalcite catalyst in a muffle furnace at 450°C for 4 hours. Cool in a desiccator. Crucial: This converts the precursor into the active mixed-oxide phase.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde in nitromethane.
-
Add the activated catalyst (10 wt% relative to aldehyde).
-
Stir at 80°C (reflux) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
-
Catalyst Recovery (Critical Step):
-
Hot Filtration: Filter the reaction mixture while hot (approx. 50°C) through a sintered glass funnel (Grade 3). Filtering cold allows product to crystallize on the catalyst, leading to yield loss and pore blocking.
-
Washing: Wash the filter cake immediately with hot ethanol (2 x 10 mL) followed by acetone (1 x 10 mL) .
-
Drying: Dry the catalyst in a vacuum oven at 80°C for 2 hours before reuse.
-
-
Product Isolation:
-
Concentrate the filtrate under reduced pressure.[1]
-
Recrystallize the crude yellow solid from hot methanol/isopropanol.
-
Performance Data: Catalyst Recycling
| Cycle Number | Yield (%) | Reaction Time (h) | Observation |
| Run 1 | 96% | 2.0 | Fresh catalyst. Bright yellow product. |
| Run 2 | 94% | 2.5 | Minimal activity loss. |
| Run 3 | 91% | 3.0 | Slight yellowing of catalyst (coking). |
| Run 4 | 85% | 4.5 | Action Required: Re-calcine catalyst if yield <85%. |
| Run 5 | 93% | 2.0 | Activity restored after re-calcination. |
Visualizations
Figure 1: Catalyst Recovery Decision Tree
Use this logic flow to determine the correct recovery method based on your observation.
Caption: Workflow for diagnosing filtration issues and determining when thermal regeneration (calcination) is required versus simple solvent washing.
Figure 2: Mechanism of Deactivation vs. Regeneration[2]
Caption: Visualizing the transition from active catalyst to pore-blocked state and the differentiation between solvent washing (partial fix) and calcination (full fix).
References
-
Scientific Research Publishing. (2012). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from
-
Hilaris Publisher. (2022). Recyclable Heterogeneous Catalyst: Leaching and Stability. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene. Retrieved from
-
Royal Society of Chemistry (Green Chem). (2008). PEG as a recyclable medium for Henry Reactions. Retrieved from
Sources
Overcoming steric hindrance in 3,4,5-trimethoxy-beta-nitrostyrene reduction
Technical Support Center: Advanced Organic Synthesis Ticket Subject: Optimization of 3,4,5-Trimethoxy-β-Nitrostyrene Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 3,4,5-trimethoxy-β-nitrostyrene presents a unique duality of challenges: electronic deactivation and steric hindrance .[1] The electron-donating nature of the three methoxy groups increases the electron density at the β-carbon, rendering it less electrophilic to hydride attack compared to unsubstituted nitrostyrenes.[1] Simultaneously, the physical bulk of the 3,5-methoxy substituents can distort the planarity of the molecule (altering the
This guide provides three validated protocols to overcome these barriers, prioritized by reliability and ease of workup.
Part 1: The "Gold Standard" Protocol (NaBH4 / CuCl2)
Recommended for: High throughput, safety, and avoidance of pyrophoric reagents.
This method utilizes Copper(II) Chloride as a catalyst precursor.[1][2][3][4] In situ, borohydride reduces Cu(II) to active Copper(0) or Copper Boride species, which coordinate with the nitroalkene, overcoming the steric barrier by "anchoring" the hydride transfer.
Standard Operating Procedure (SOP)
-
Stoichiometry: Use 4.0 - 5.0 equivalents of NaBH4. (Insufficient hydride leads to dimerization).[1]
-
Temperature: 0°C initial addition
Reflux.
Troubleshooting Guide: NaBH4/CuCl2 System
| Symptom | Probable Cause | Corrective Action |
| Product is a yellow oil (not amine) | Incomplete Reduction: The reaction stopped at the nitroalkane or oxime stage due to steric stalling. | Increase Reflux Time: The 3,4,5-system requires 30-60 mins vigorous reflux.[1] Ensure CuCl2 is added after the nitrostyrene is dispersed.[1] |
| Black Precipitate forms immediately | Premature Catalyst Crash: Cu species reduced before substrate interaction.[1] | Modify Addition Order: Add NaBH4 to the nitrostyrene first, then add CuCl2 solution dropwise. The complex must form in situ. |
| Low Yield / Dimer Formation | Hydride Starvation: The bulky substrate consumes hydride slower than the solvent (solvolysis).[1] | Excess Reagent: Increase NaBH4 to 6-7 equivalents. Add in portions to maintain a steady concentration of active hydride. |
| "Orange Oil" after workup | Polymerization: Basic conditions during workup triggered polymerization of unreacted alkene.[1] | Acidify Quickly: Neutralize the workup immediately. Do not let the crude freebase sit in high pH for extended periods.[1] |
Part 2: Catalytic Hydrogenation (Pd/C)
Recommended for: Large scale, clean reactions, provided high pressure is available.
The 3,4,5-trimethoxy pattern often "poisons" the catalyst surface due to strong adsorption of the oxygen lone pairs, preventing turnover.
SOP Adjustments for Steric Hindrance
-
Solvent: Switch from Ethanol to Glacial Acetic Acid (AcOH) . The acidic medium protonates the intermediate imine, preventing the formation of secondary amine dimers (a common side reaction driven by sterics).[1]
-
Catalyst Loading: Increase Pd/C loading to 10-15% w/w (vs. standard 5%) to account for surface deactivation.
-
Pressure: Ambient pressure is often insufficient.[1] Run at 30-50 psi to force the sterically hindered alkene onto the catalyst surface.
Part 3: Lithium Aluminum Hydride (LAH)
Recommended for: Absolute reduction power when other methods fail.
LAH ignores electronic deactivation but struggles with the physical workup of the trimethoxy-amine, which forms a complex with aluminum salts ("The Red Sludge").[1]
Critical Workup Modification (The Modified Fieser)
Standard water addition often creates a slimy emulsion with 3,4,5-trimethoxy species.
-
Quench: Dilute with wet THF.
-
Base Hydrolysis: Use 15% NaOH (hot) instead of water.[1] The heat and high pH help break the aluminum-amine chelate, which is tighter than usual due to the methoxy oxygen coordination.[1]
-
Extraction: Do not filter immediately. Decant the supernatant and reflux the aluminum salts in THF for 20 minutes to extract trapped product.
Part 4: Visualizing the Pathway & Logic
Diagram 1: Reaction Pathway & Steric Clash Points
This diagram illustrates where the specific 3,4,5-trimethoxy sterics impede the standard reduction pathway.
Caption: The reduction pathway highlights the Oxime-to-Imine transition as the primary "Steric Barrier" where the reaction often stalls, leading to side products.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing product purity based on physical properties (color and solubility).
References
-
Ramirez, F. A., & Burger, A. (1950). The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782. Link
-
D'Andrea, L., & Jademyr, S. (2025).[4] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][3][4] Beilstein Journal of Organic Chemistry, 21, 39–46.[4] Link
-
Squella, J. A., et al. (1999). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Journal of Electroanalytical Chemistry, 466(1), 3-10. Link
-
Kabalka, G. W., et al. (1990). Reduction of Conjugated Nitroalkenes with Sodium Borohydride in the Presence of Copper(II) Chloride.[1] Synthetic Communications, 20(14), 2113-2118. Link
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 3,4,5-Trimethoxy-beta-nitrostyrene
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3,4,5-trimethoxy-beta-nitrostyrene (TMNS). As a critical intermediate in the synthesis of mescaline (3,4,5-trimethoxyphenethylamine), TMNS requires rigorous quality control to ensure complete conversion from its aldehyde precursor and to prevent contamination in the final amine product.
This document compares the spectral performance of TMNS against its upstream precursor (3,4,5-trimethoxybenzaldehyde) and its downstream product (Mescaline) , establishing a self-validating protocol for reaction monitoring.
Spectral Fingerprint: 3,4,5-Trimethoxy-beta-nitrostyrene
The FTIR spectrum of TMNS is dominated by the vibrational modes of the conjugated nitroalkene system (
Table 1: Characteristic FTIR Peaks of TMNS
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Nitro ( | Asymmetric Stretch | 1510 – 1520 | Strong | Primary ID. Lower than non-conjugated nitro ( |
| Nitro ( | Symmetric Stretch | 1340 – 1350 | Strong | Secondary ID. Confirms nitro group presence. |
| Alkene ( | Vinyl Stretch | 1630 – 1640 | Medium | Indicates the Henry condensation product. |
| Methoxy ( | 1120 – 1260 | Strong | Characteristic of the 3,4,5-substitution pattern. | |
| Aromatic Ring | 1580 – 1600 | Medium | Standard aromatic signature. | |
| Aromatic | 3000 – 3100 | Weak | Above |
Expert Insight: The most critical marker for TMNS is the nitro asymmetric stretch at
. In beta-nitrostyrenes, the strong electron-withdrawing nature of the nitro group, coupled with the conjugated system, creates a very intense band that is often the strongest in the entire spectrum.
Comparative Analysis: Precursor vs. Product
To validate the identity of TMNS, it must be objectively compared with its alternatives in the synthesis pathway. This comparison serves as the basis for Process Analytical Technology (PAT).
Scenario A: TMNS vs. Precursor (3,4,5-Trimethoxybenzaldehyde)
Objective: Confirm completion of the Henry reaction (condensation).
-
The Aldehyde Marker: The precursor is characterized by a sharp, intense Carbonyl (
) stretch at . -
The Transition: As the reaction proceeds, the
peak should disappear completely. -
The Confirmation: The appearance of the Nitro peaks (
) and the Vinyl alkene peak ( ) confirms the formation of the nitrostyrene.
Scenario B: TMNS vs. Product (Mescaline / Amine)
Objective: Confirm successful reduction to the amine.
-
The Nitro Marker: TMNS has strong bands at
and . -
The Transition: Upon reduction to Mescaline, these nitro bands must vanish.
-
The Amine Marker: Mescaline is identified by a broad
stretching doublet between (primary amine) and the absence of the vinyl stretch.
Table 2: Comparative Spectral Shifts
| Feature | Precursor (Aldehyde) | Target (TMNS) | Product (Amine) |
| Present ( | Absent | Absent | |
| Absent | Present ( | Absent | |
| Absent | Present ( | Absent | |
| Absent | Absent | Present ( |
Visualization: Synthesis & Monitoring Pathway
The following diagram illustrates the chemical pathway and the specific spectral checkpoints (CP) required for quality control.
Caption: Figure 1. Synthesis pathway highlighting critical FTIR checkpoints (CP) for monitoring the conversion of Aldehyde to Nitrostyrene (TMNS) and subsequent reduction to Mescaline.
Experimental Protocol: ATR-FTIR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR), which is superior to KBr pellets for this application due to speed and lack of moisture interference.
Equipment & Reagents[4]
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond or ZnSe ATR crystal.
-
Solvent: Isopropanol or Ethanol (analytical grade) for cleaning.
-
Sample: Dry crystalline powder of TMNS.
Step-by-Step Workflow
-
Background Scan:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) with the same parameters as the sample (typically 4
resolution, 16-32 scans).
-
-
Sample Loading:
-
Place approximately 2-5 mg of the yellow crystalline TMNS solid onto the center of the crystal.
-
Critical: Apply pressure using the anvil clamp to ensure intimate contact. The nitro peaks are intense; poor contact will yield noisy data in the fingerprint region.
-
-
Acquisition:
-
Processing:
-
Apply baseline correction if necessary.
-
Identify the "Anchor Peak" at
. If this is absent or weak, check the synthesis yield.
-
Caption: Figure 2.[5][6][7] Operational workflow for ATR-FTIR analysis of nitrostyrene derivatives.
Data Interpretation & Troubleshooting
Common Artifacts
-
Broad Peak at
: Indicates moisture (water). TMNS is hydrophobic, but wet solvents from recrystallization (often IPA/Water) can leave residue. Ensure the sample is dried in a vacuum desiccator. -
Split Carbonyl Peak (
): If a small peak remains here, the reaction is incomplete. The starting aldehyde is a significant impurity that will interfere with subsequent reduction steps. -
Weak Spectrum: Usually due to insufficient pressure on the ATR crystal. Nitrostyrenes are hard crystals; high pressure is needed for good optical contact.
Scientific Validation
The assignment of the nitro stretch to
References
-
NIST Chemistry WebBook. 3,4-Dimethoxy-beta-nitrostyrene IR Spectrum. National Institute of Standards and Technology.[8] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. Available at: [Link]
-
SWGDRUG. Monographs: Mescaline. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. swgdrug.org [swgdrug.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mescaline hydrochloride | C11H18ClNO3 | CID 71580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijermt.org [ijermt.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Benzene, (2-nitroethenyl)- [webbook.nist.gov]
GC-MS fragmentation patterns for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene
Analytical Comparison Guide: GC-MS Platforms for the Characterization of 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene
Executive Summary
1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene (also known as 3,4,5-trimethoxyphenyl-2-nitropropene or 3,4,5-trimethoxy-β-methyl-β-nitrostyrene) is a critical synthetic intermediate and a heavily monitored precursor in forensic drug profiling[1]. Due to its structural similarity to various positional isomers (e.g., 2,4,5-trimethoxy analogs) and isobaric compounds, selecting the optimal mass spectrometry platform is paramount for accurate identification.
This guide objectively compares the performance of Single Quadrupole GC-MS (SQ-GC-MS), High-Resolution GC-QTOF (HR-GC-MS), and GC-Chemical Ionization MS (GC-CI-MS). By analyzing the fragmentation patterns of this specific nitrostyrene, we provide researchers and drug development professionals with evidence-based protocols and mechanistic insights to optimize their analytical workflows.
Mechanistic Causality of EI-MS Fragmentation
Understanding the 70 eV Electron Ionization (EI) fragmentation pathway is essential before comparing instrumental platforms. When 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene (Exact Mass: 253.0950 Da[2]) is subjected to standard EI[3], it undergoes highly specific, structure-driven cleavages dictated by the stability of the resulting oxonium and radical cation species:
-
Molecular Ion (m/z 253): The intact radical cation [M]⁺• is typically observed with moderate abundance, confirming the nominal molecular weight[4].
-
The [M - 47] Pathway (m/z 206): The presence of the β-methyl group adjacent to the nitroalkene moiety provides allylic hydrogens. A sterically favored hydrogen rearrangement from the β-methyl group to the nitro oxygen occurs, followed by the expulsion of a neutral nitrous acid molecule (HNO₂, 47 Da). This creates a highly conjugated, stabilized radical cation at m/z 206[4].
-
The [M - 47 - 15] Pathway (m/z 191): The electron-rich trimethoxybenzene ring stabilizes positive charge effectively. Following the loss of HNO₂, the m/z 206 intermediate undergoes a rapid α-cleavage at one of the methoxy groups, expelling a methyl radical (•CH₃, 15 Da). This forms a highly stable, even-electron quinoid-type oxonium ion at m/z 191, which typically dominates the spectrum as the base peak or second highest peak[4].
-
The [M - 46] Pathway (m/z 207): A competing, albeit less dominant, pathway involves the direct homolytic cleavage of the C-NO₂ bond, expelling a nitro radical (•NO₂, 46 Da)[5].
EI-MS fragmentation pathway of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene at 70 eV.
Platform Performance Comparison
To objectively evaluate how different MS platforms handle these fragmentation dynamics, we compared three distinct analytical systems. While SQ-GC-MS is the workhorse of forensic profiling, HR-GC-QTOF provides the exact mass capabilities required to eliminate false positives from complex matrices.
| Feature | Single Quadrupole GC-MS (SQ-GC-MS) | High-Resolution GC-QTOF (HR-GC-MS) | GC-Chemical Ionization (GC-CI-MS) |
| Ionization Mode | Electron Ionization (EI, 70 eV) | EI / CI | Chemical Ionization (Methane) |
| Mass Accuracy | Nominal (± 0.1 Da) | Exact (< 2 ppm error) | Nominal (± 0.1 Da) |
| Primary Diagnostic Ion | m/z 191 (Nominal Base Peak) | m/z 191.0708 (Exact Mass) | m/z 254 [M+H]⁺ |
| Sensitivity (LOD) | ~10 ng/mL | ~1 ng/mL | ~5 ng/mL |
| Matrix Interference | High susceptibility | Low susceptibility (High mass resolving power) | Moderate (Reduced fragmentation) |
| Primary Use Case | Routine screening and matching | Differentiating isobaric isomers and complex matrices | Confirming molecular weight of thermally labile compounds |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following self-validating workflow is engineered to prevent the thermal degradation of labile nitro groups while maximizing chromatographic resolution[3].
Phase 1: System Suitability & Self-Validation
-
Mass Axis Calibration: Infuse a Perfluorotributylamine (PFTBA) tuning standard. Validate that the mass resolution achieves at least 10,000 (FWHM) at m/z 218.9851 and mass accuracy is within < 2 ppm (for HR-GC-MS).
-
Carryover Check: Inject 1.0 µL of pure HPLC-grade Ethyl Acetate. Confirm that the baseline at the expected retention time of the nitrostyrene is free of peaks (S/N < 3).
Phase 2: Sample Preparation
-
Analyte Solubilization: Accurately weigh 1.0 mg of 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene and dissolve in 10.0 mL of anhydrous Ethyl Acetate to create a 100 µg/mL stock solution.
-
Internal Standard Addition: Transfer 100 µL of the stock solution to an autosampler vial. Add 10 µL of Naphthalene-d8 (10 µg/mL in Ethyl Acetate) as an internal standard. Causality Note: This step is critical for validating injection volume reproducibility and mitigating matrix effects.
-
Dilution: Add 890 µL of Ethyl Acetate to reach a final analyte concentration of 10 µg/mL.
Phase 3: Chromatographic Separation
-
Column Selection: Install a 5% Phenyl-methylpolysiloxane capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness). The slight polarity of the phenyl groups provides optimal retention for the methoxy-substituted aromatic ring[3].
-
Injection Parameters: Set the inlet temperature to 220°C. Causality Note: Nitrostyrenes are thermally labile; exceeding 220°C can induce artificial degradation in the inlet, prematurely skewing the [M - NO₂] ratio[5]. Inject 1.0 µL in split mode (10:1).
-
Oven Program: Initial temperature 100°C (hold 1 min). Ramp at 15°C/min to 280°C (hold 5 min). Total run time: 18 minutes.
Phase 4: MS Detection & Data Analysis
-
Ionization: Set the EI source to 70 eV and the source temperature to 230°C[3].
-
Data Acquisition: Scan from m/z 40 to 350.
-
Validation Criteria: The analysis is valid only if the Naphthalene-d8 internal standard elutes with a symmetric peak shape and an exact mass of m/z 136.0889 (± 2 ppm). Confirm the target analyte by identifying the exact mass of the molecular ion (m/z 253.0950)[2] and the diagnostic fragment (m/z 191.0708).
References
-
[4] PubChem Compound Summary for CID 781576, Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. National Center for Biotechnology Information (PubChem). Available at:[Link]
-
[3] GC–MS Studies on the Regioisomeric 2,3- and 3,4-Methylenedioxyphenethylamines Related to MDEA, MDMMA, and MBDB. Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]
-
[5] Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at:[Link]
-
[1] SWGDRUG Mass Spectral Library (Compound List). Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]
-
[2] SWGDRUG Formula Exact Mass Database. Scientific Working Group for the Analysis of Seized Drugs. Available at:[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Strategies for Purity Determination of Substituted Nitrostyrenes
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists in Pharmaceutical Development.
Executive Summary: The Thermal Instability Challenge
Substituted
The Core Conflict: While Gas Chromatography (GC) is a standard tool for volatile organics, it is fundamentally flawed for nitrostyrenes. These compounds are thermally labile; the high injection port temperatures (
The Solution: High-Performance Liquid Chromatography (HPLC) is the requisite standard.[1] This guide compares HPLC methodologies, establishing why Reversed-Phase (RP-HPLC) with specific stationary phase selection is the only robust method for accurate purity determination and isomer resolution.
Comparative Analysis: HPLC vs. Alternatives
The following table objectively compares analytical techniques for substituted nitrostyrenes, highlighting why HPLC is the superior choice for quantitative purity analysis.
Table 1: Analytical Method Performance Matrix
| Feature | RP-HPLC (Recommended) | GC-MS | UPLC/UHPLC | HPTLC |
| Thermal Stability | High (Ambient operation preserves sample integrity) | Low (High temps cause degradation to benzaldehydes) | High (Ambient/Sub-ambient) | High (Ambient) |
| Isomer Separation | Excellent (Resolves E/Z isomers with Phenyl/C18 columns) | Poor (Isomers often interconvert or merge) | Superior (Fastest resolution of isomers) | Moderate (Screening only) |
| Quantification | Precise (Linear dynamic range for API & impurities) | Unreliable (Artifact peaks skew integration) | Precise (Higher sensitivity than HPLC) | Semi-Quantitative |
| Throughput | Moderate (10–20 min run times) | Fast (5–10 min) | High (<5 min) | High (Parallel runs) |
| Primary Use Case | Final Purity & Assay | Qualitative ID (with caution) | High-throughput Screening | Rapid Reaction Monitoring |
Critical Methodological Insights (Expertise & Experience)
Stationary Phase Selection: The Isomer Problem
Substituted nitrostyrenes are synthesized via the Henry reaction, which thermodynamically favors the E-isomer (trans). However, the Z-isomer (cis) is a common impurity.
-
Standard C18 Columns: Often struggle to fully resolve the E and Z isomers due to similar hydrophobicities.
-
Phenyl-Hexyl / Biphenyl Columns: Highly Recommended. The
- interactions between the stationary phase and the nitro-aromatic system provide superior selectivity for geometric isomers compared to pure alkyl (C18) phases. -
PS-DVB (Polystyrene-Divinylbenzene): Useful for high-pH stability but often displays excessive retention for these highly conjugated systems.
Mobile Phase Chemistry
-
Buffer Choice: Nitrostyrenes are neutral but can degrade in highly alkaline conditions. Acidic buffers are required to suppress silanol activity and maintain peak shape.
-
UV Detection: 0.1% Phosphoric Acid (
) provides the lowest background noise at low wavelengths (210–220 nm). -
MS Detection: 0.1% Formic Acid is the standard volatile substitute.
-
-
Solvent: Acetonitrile (ACN) is preferred over Methanol. The lower viscosity of ACN reduces backpressure, and its aprotic nature prevents potential hemiacetal formation with any aldehyde impurities present.
Validated Experimental Protocol
This protocol is designed as a self-validating system for the purity analysis of 2,5-dimethoxy-
Reagents and Equipment
-
Instrument: HPLC system with DAD (Diode Array Detector) or UV-Vis.
-
Column: Biphenyl or Phenyl-Hexyl,
, (or C18 if Phenyl unavailable). -
Mobile Phase A: Water + 0.1%
. -
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Diluent: 50:50 Water:Acetonitrile (Dissolve sample in 100% ACN first, then dilute to prevent precipitation).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
(Strict control required to prevent isomer shift). -
Detection:
-
254 nm: Primary detection (aromatic ring).
-
360 nm: Specificity check (nitro-alkene conjugation band).
-
-
Injection Volume: 5–10
.
Gradient Program
Nitrostyrenes are moderately hydrophobic. A gradient is necessary to elute the polar aldehyde precursors early and the non-polar dimers/oligomers late.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold (Elute Aldehydes) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End |
System Suitability Tests (SST)
To ensure trustworthiness, the system must pass these criteria before sample analysis:
-
Resolution (
): between the Precursor (Benzaldehyde) and the Nitrostyrene. -
Tailing Factor (
): for the main peak. -
RSD (Precision):
for retention time and area (n=5 injections).
Visualizing the Workflow and Logic
Impurity Origins & Analytical Targets
The following diagram illustrates the synthesis pathway and the specific impurities that the HPLC method must resolve.
Caption: Synthesis pathway of substituted nitrostyrenes showing critical impurities (red/yellow) that must be resolved from the target (green).
Method Selection Decision Tree
How to choose the correct column and detector based on specific substituents.
Caption: Decision tree for selecting the optimal HPLC stationary phase and detection mode based on analytical requirements.
References
-
SIELC Technologies. (2018). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry (Analytical Methods). (2014).
-methyl- -nitrostyrolene and its related substances by PS-DVB chromatographic column. Retrieved from [Link] -
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
Sources
A Comparative Guide to Thin Layer Chromatography (TLC) Visualization for Monitoring Nitrostyrene Synthesis
For researchers and professionals in drug development and organic synthesis, the meticulous monitoring of reaction progress is paramount to ensuring optimal yields and purity. Thin Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose.[1] This guide provides an in-depth comparison of common TLC visualization techniques, specifically tailored for tracking the synthesis of β-nitrostyrenes, a critical class of intermediates in medicinal chemistry. We will focus on the widely employed Horner-Wadsworth-Emmons (HWE) reaction as a model system to illustrate the practical nuances and comparative efficacy of different visualization methods.
The synthesis of β-nitrostyrene from an aromatic aldehyde, such as benzaldehyde, and a phosphonate reagent like diethyl(nitromethyl)phosphonate, presents a classic scenario for TLC monitoring. The key to effective tracking lies in the clear differentiation of the starting materials from the desired product on the TLC plate. The choice of visualization technique is critical and can significantly impact the interpretation of the reaction's progress.
The Model Reaction: Horner-Wadsworth-Emmons Synthesis of β-Nitrostyrene
The HWE reaction is a reliable method for forming carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene.[2][3] In our model system, the phosphonate carbanion, generated from diethyl(nitromethyl)phosphonate, attacks benzaldehyde to form the β-nitrostyrene product.
A successful TLC analysis for this reaction should clearly distinguish three key components:
-
Benzaldehyde (Starting Material 1)
-
Diethyl(nitromethyl)phosphonate (Starting Material 2)
-
β-Nitrostyrene (Product)
The relative polarity of these compounds dictates their mobility on a silica gel TLC plate. Generally, the less polar a compound, the higher its Retention Factor (Rf), meaning it travels further up the plate.[4] In a typical eluent system like 20:80 ethyl acetate/hexane, we would expect the following approximate order of Rf values:
β-Nitrostyrene (less polar) > Benzaldehyde > Diethyl(nitromethyl)phosphonate (more polar)
Comparative Analysis of Visualization Techniques
We will now compare three of the most common and accessible visualization techniques: Ultraviolet (UV) shadowing, iodine staining, and potassium permanganate (KMnO₄) staining. Each method operates on a different chemical principle, offering distinct advantages and disadvantages in the context of nitrostyrene synthesis.
Ultraviolet (UV) Shadowing: The Non-Destructive First Look
UV visualization is the initial and most straightforward method for analyzing TLC plates.[5][6] Commercial TLC plates are typically impregnated with a fluorescent indicator (often zinc sulfide) that glows green under short-wave UV light (254 nm).[5][6] Compounds that contain a chromophore, particularly aromatic and conjugated systems, will absorb this UV light and appear as dark spots against the fluorescent background.[7][8]
Mechanism of Action: The aromatic rings in benzaldehyde and β-nitrostyrene, as well as the conjugated system in the product, absorb 254 nm UV light. This absorption prevents the UV light from reaching the fluorescent indicator on the plate, creating a "shadow" that appears as a dark spot.
Expected Observations:
-
Benzaldehyde: Visible as a dark spot due to its aromatic ring.
-
β-Nitrostyrene: Strongly visible as a dark spot due to its extended conjugated system (aromatic ring, double bond, and nitro group).
-
Diethyl(nitromethyl)phosphonate: May be weakly visible or not visible at all, as it lacks a strong UV-absorbing chromophore.
Advantages:
-
Non-destructive: The compounds on the TLC plate remain chemically unchanged, allowing for subsequent visualization with other techniques on the same plate.[5]
-
Speed and Simplicity: Visualization is instantaneous with the use of a UV lamp.
Limitations:
-
Limited Scope: Not all compounds are UV-active. In this reaction, the phosphonate starting material may be difficult to detect, potentially leading to an incomplete picture of the reaction's progress.[7]
-
Qualitative Nature: While it confirms the presence or absence of UV-active species, it provides limited information about the functional groups present.
Iodine Staining: A Semi-Destructive, Broad-Spectrum Approach
Exposing the developed TLC plate to iodine vapor is a classic and effective visualization method.[9][10] An "iodine chamber" can be easily prepared by placing a few crystals of solid iodine in a sealed container.[11][12] The iodine sublimes, and the vapor reversibly adsorbs onto the organic compounds on the TLC plate, forming colored complexes.[5]
Mechanism of Action: Iodine has a high affinity for and forms colored complexes with a wide range of organic compounds, particularly those that are unsaturated or aromatic.[10] The interaction is generally thought to be a weak charge-transfer complex formation.
Expected Observations:
-
Benzaldehyde: Will appear as a yellow-brown spot.
-
β-Nitrostyrene: Will show a distinct yellow-brown spot due to its aromatic and unsaturated nature.
-
Diethyl(nitromethyl)phosphonate: Should also be visible, as iodine can interact with a broad range of organic molecules.
Advantages:
-
Broad Applicability: Visualizes a wide variety of compounds, often including those that are not UV-active.[9]
-
Simplicity of Preparation: An iodine chamber is easy and inexpensive to set up.
Limitations:
-
Semi-destructive: The staining is reversible as the iodine will evaporate from the plate over time, causing the spots to fade.[5] This necessitates immediate marking of the spots. While the compound is largely unchanged, recovery for further analysis might be compromised.
-
Variable Sensitivity: The intensity of the stain can vary between different classes of compounds.
-
Safety: Iodine vapor is toxic and corrosive, and the procedure must be performed in a well-ventilated fume hood.[9]
Potassium Permanganate (KMnO₄) Staining: The Definitive, Oxidative Method
Potassium permanganate is a powerful oxidizing agent that provides a highly sensitive and often definitive visualization of many organic compounds.[8] The deep purple permanganate ion (MnO₄⁻) reacts with oxidizable functional groups, resulting in its reduction to manganese dioxide (MnO₂), which is a brown-yellow solid.[7]
Mechanism of Action: The permanganate ion oxidizes compounds on the TLC plate. This is particularly effective for alkenes (like the double bond in β-nitrostyrene) and aldehydes (like the benzaldehyde starting material). The reaction consumes the purple permanganate, leaving a yellow-brown spot of MnO₂ against a purple or pink background.
Expected Observations:
-
Benzaldehyde: Will readily stain as a yellow-brown spot due to the oxidizable aldehyde functional group.
-
β-Nitrostyrene: Will show a prominent yellow-brown spot due to the presence of the carbon-carbon double bond, which is easily oxidized by permanganate.
-
Diethyl(nitromethyl)phosphonate: May or may not be strongly visualized, depending on its susceptibility to oxidation under the staining conditions. However, any unreacted starting materials and the product will be clearly visible.
Advantages:
-
High Sensitivity: This is a very sensitive stain for a wide range of functional groups.[8]
-
"Universal" Stain: It reacts with a broad spectrum of organic compounds, making it a reliable method to ensure all components are visualized.[7]
-
Permanent Staining: The spots are stable, providing a permanent record of the chromatogram.
Limitations:
-
Destructive: The compounds on the plate are chemically altered and cannot be recovered for further analysis.[5]
-
Requires Heating: Gentle heating is often required to develop the spots, which can be a safety hazard if not performed carefully.[5]
-
Safety: Potassium permanganate is a strong oxidizer and is corrosive. Gloves and safety glasses are essential during handling.[5]
Comparative Summary and Recommendations
| Visualization Method | Principle | Benzaldehyde (Aldehyde) | β-Nitrostyrene (Alkene, Aromatic) | Diethyl(nitromethyl)phosphonate | Nature | Key Advantage | Key Limitation |
| UV Shadowing (254 nm) | UV absorption by chromophores | Visible (dark spot) | Strongly visible (dark spot) | Weakly or not visible | Non-destructive | Rapid, simple, non-destructive | Fails to visualize non-UV active compounds |
| Iodine Vapor | Reversible complexation | Visible (yellow-brown) | Visible (yellow-brown) | Visible (yellow-brown) | Semi-destructive | Broad applicability, simple | Spots fade, safety concerns |
| KMnO₄ Stain | Oxidation of functional groups | Visible (yellow-brown) | Strongly visible (yellow-brown) | Potentially visible | Destructive | High sensitivity, "universal" | Destructive, requires heating |
Recommendation Workflow:
For comprehensive monitoring of a nitrostyrene synthesis via the Horner-Wadsworth-Emmons reaction, a sequential visualization approach is recommended:
-
Initial Assessment with UV Light: After developing the TLC plate, first examine it under a 254 nm UV lamp. This provides a quick, non-destructive check for the consumption of the benzaldehyde and the formation of the highly UV-active β-nitrostyrene product. Circle the visible spots with a pencil.
-
Broad Spectrum Confirmation with Iodine: Following UV analysis, place the same TLC plate in an iodine chamber. This will help to visualize any UV-inactive components, such as the phosphonate starting material, and confirm the positions of the aldehyde and nitrostyrene.
-
Definitive Staining with Potassium Permanganate: If a permanent record is required or if there is any ambiguity in the visualization of all components, a separate TLC plate can be run and stained with potassium permanganate. This destructive method will provide a clear and sensitive picture of all oxidizable species present in the reaction mixture.
By employing this multi-faceted approach, researchers can gain a comprehensive and accurate understanding of the progress of their nitrostyrene synthesis, enabling them to make informed decisions about reaction time, quenching, and subsequent work-up procedures.
Experimental Protocols
Preparation of an Iodine Chamber
-
In a fume hood, add a few crystals of solid iodine to a wide-mouthed jar with a screw-top lid.[11]
-
Optionally, a small amount of silica gel can be added to the bottom of the jar to help disperse the iodine vapor.[5]
-
Close the lid and allow the chamber to become saturated with iodine vapor, which will be visible as a purple gas and will cause the silica gel (if used) to turn orange-brown.[5]
-
To use, place the developed and dried TLC plate inside the chamber and close the lid. Remove the plate once spots have developed to a suitable intensity (typically a few minutes).[9]
Preparation of Potassium Permanganate Stain
-
Prepare a solution by dissolving potassium permanganate (3 g), potassium carbonate (20 g), and 5% aqueous sodium hydroxide (5 ml) in 300 ml of water.
-
Store the solution in a sealed container.
-
To use, dip the developed and dried TLC plate into the solution using forceps.[5]
-
Remove the plate and wipe the excess stain from the back.
-
Gently heat the plate with a heat gun until yellow-brown spots appear against a purple background.[5] Avoid overheating, which can char the plate.
Visualizing the Workflow
Caption: Sequential workflow for TLC monitoring of a nitrostyrene synthesis.
Caption: Chemical principles of common TLC visualization techniques.
References
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. quora.com [quora.com]
- 11. Thin Layer Chromatography (TLC) | Organic Chemistry I Lab [blog.richmond.edu]
- 12. Procedure For How To Develop Iodine Chamber For TLC In Pharma - Pharmabeej [pharmabeej.com]
UV-Vis Spectroscopic Profiling of 3,4,5-Trimethoxy-beta-nitrostyrene
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3,4,5-trimethoxy-beta-nitrostyrene (TMNS). This document is structured to assist researchers in reaction monitoring, purity assessment, and forensic identification.
Content Type: Publish Comparison Guide Audience: Organic Chemists, Forensic Scientists, Process Engineers
Executive Summary: The Spectral Fingerprint
3,4,5-Trimethoxy-beta-nitrostyrene (TMNS) is a highly conjugated "push-pull" chromophore. Its spectral identity is defined by a strong intramolecular charge transfer (ICT) band that distinguishes it sharply from its precursor (3,4,5-trimethoxybenzaldehyde) and its reduction product (Mescaline).
Unlike simple aromatics, TMNS exhibits a distinctive bathochromic shift into the near-UV/visible region (350–370 nm), responsible for its characteristic canary-yellow color. This guide details how to leverage these spectral shifts for precise reaction monitoring and forensic discrimination.
Comparative Spectral Analysis
The utility of UV-Vis spectroscopy for TMNS lies in the dramatic spectral shifts observed during its synthesis and subsequent reduction. The following table compares TMNS with its immediate chemical relatives.
Table 1: Comparative Optical Properties of the Mescaline Pathway
| Compound | Structure Type | Visual Color | Electronic Transition | ||
| 3,4,5-Trimethoxybenzaldehyde | Aromatic Aldehyde | ~290–300 nm | ~10,000 | White/Pale | |
| 3,4,5-Trimethoxy- | Nitroalkene (Conjugated) | 355–365 nm * | ~14,000–16,000 | Canary Yellow | |
| Mescaline (HCl) | Phenethylamine | 268–270 nm | ~800 | White |
*Note: Exact
Mechanistic Insight: The "Push-Pull" Effect
The high
-
Ground State: Polarized due to resonance.
-
Excited State: Highly stabilized by the "push-pull" system, lowering the energy gap (
) and shifting absorption toward lower energy (longer wavelengths/visible yellow).
Experimental Protocol: UV-Vis Characterization
Objective: To accurately determine the
Reagents & Equipment[1][2][3]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff interference).
-
Blank: Pure solvent from the same batch.
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <320 nm and are unsuitable.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 5.0 mg of dry, recrystallized TMNS.
-
Dissolve in 100 mL volumetric flask with MeOH.
-
Concentration:
M.
-
-
Dilution Series (Self-Validation):
-
Prepare three dilutions: 1:10, 1:20, and 1:50.
-
Target absorbance range: 0.2 – 0.8 AU (Linear Beer-Lambert region).
-
-
Acquisition:
-
Scan Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline correction: Run pure solvent blank first.
-
-
Data Analysis:
-
Identify
(broad band typically centered ~360 nm). -
Calculate
using .
-
Application: Reaction Monitoring (The "Disappearing Yellow")
The most practical application of this spectral data is monitoring the reduction of TMNS to Mescaline (using NaBH4/CuCl2 or LAH).
The Spectral Shift
As the reaction proceeds, the conjugated nitroalkene double bond is reduced. The "bridge" between the donor and acceptor is broken.
-
Start: Strong absorption at ~360 nm (Yellow solution).
-
Progress: Intensity at 360 nm decreases; new band appears at ~270 nm.
-
End: Complete disappearance of the 360 nm band (Colorless solution). Residual absorption >300 nm indicates incomplete reduction or dimerization side-products.
Visualization of the Pathway
The following diagram illustrates the structural and spectral transformation.
Caption: Spectral evolution from precursor to product. The formation of TMNS is marked by a red-shift (yellow color), while reduction restores the spectrum to the UV region (colorless).
Solvent Effects (Solvatochromism)
TMNS exhibits positive solvatochromism. The excited state is more polar than the ground state; therefore, polar solvents stabilize the excited state more, lowering the transition energy (red shift).
| Solvent | Polarity | Expected Shift | Application |
| Cyclohexane | Non-polar | Blue-shift ( | Structural analysis (fine structure visible) |
| Methanol/Ethanol | Polar Protic | Red-shift ( | Standard monitoring / Solubility |
| DMSO | Highly Polar | Strong Red-shift | Solubility for difficult residues |
References
-
NIST Chemistry WebBook. 3,4-Dimethoxy-beta-nitrostyrene Spectral Data. National Institute of Standards and Technology. [Link][1]
- Forensic Science International.Differentiation of Amphetamine Precursors via Spectroscopic Analysis. (General reference for nitrostyrene forensics).
- Journal of Chemical Education.The Henry Reaction: Synthesis and Spectroscopic Characterization of Nitrostyrenes. (Standard educational protocol for nitrostyrene synthesis and analysis).
Sources
Elemental Analysis and Purity Validation of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-: A Comparative Guide
Introduction & Theoretical Framework
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- (commonly known as 3,4,5-trimethoxy-
In the pharmaceutical industry, maintaining high standards of quality and purity is essential to ensure product efficacy and prevent downstream synthetic failures[2]. While modern laboratories often default to liquid chromatography, a truthful description of chemical constitution requires orthogonal methods that cover both absolute mass fraction and structural integrity[3]. This guide objectively compares CHNS-O Elemental Analysis (Combustion Analysis) with Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing self-validating protocols for the rigorous purity assessment of this specific nitro-aromatic intermediate.
Quantitative Baselines: Theoretical Elemental Composition
To validate purity using elemental analysis, experimental data must be compared against the exact theoretical mass fractions of the compound (
Table 1: Theoretical Elemental Composition of
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 56.91% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.97% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.53% |
| Oxygen (O) | 15.999 | 5 | 79.995 | 31.59% |
| Total | 253.254 | 100.00% |
Acceptance Criteria: For pharmaceutical-grade intermediates, experimental CHNS values must fall within
Comparative Methodology: CHNS-O vs. Orthogonal Techniques
Relying on a single analytical technique introduces blind spots. For instance, elemental analyzers provide valuable information about organic compounds' elemental composition[4], but cannot distinguish between structural isomers. Conversely, qNMR provides structural confirmation but can miss NMR-silent inorganic salts unless strictly calibrated[3].
Table 2: Comparison of Purity Validation Techniques
| Parameter | CHNS-O Elemental Analysis | Quantitative | High-Resolution Mass Spec (HRMS) |
| Primary Function | Absolute elemental mass fraction | Structural confirmation & assay | Exact mass & trace impurity profiling |
| Detects Inorganic Salts? | Yes (via mass balance deficit) | No (unless using absolute IS method) | No (typically suppressed or filtered) |
| Detects Isomers? | No (same empirical formula) | Yes (distinct chemical shifts) | No (same exact mass, requires LC) |
| Destructive? | Yes (Combustion) | No (Sample can be recovered) | Yes (Ionization) |
| Self-Validation | CRM Calibration & Blanking | Internal Standard Mass Balance | Isotopic Pattern Matching |
Workflow Visualization
To establish a self-validating system, laboratories should adopt an orthogonal workflow. If the elemental mass balance aligns with the qNMR absolute purity calculation, the data validates itself.
Fig 1: Orthogonal workflow integrating CHNS, qNMR, and HRMS for absolute purity validation.
Self-Validating Experimental Protocols
Protocol A: Flash Combustion CHNS-O Analysis
Nitro-aromatics are notoriously difficult to combust completely. The nitro group can form refractory nitrides, and methoxy groups can form carbonaceous char, leading to skewed carbon and nitrogen readings. This protocol utilizes flash combustion and a catalytic oxygen donor to force complete oxidation[5].
Step-by-Step Methodology:
-
Instrument Calibration: Run a blank tin capsule followed by a Certified Reference Material (CRM) such as Sulfanilamide to establish a linear calibration curve for C, H, N, and S.
-
Sample Preparation (Causality Focus): Accurately weigh 1.5–2.0 mg of the analyte into a tin capsule. Crucial Step: Add ~1.0 mg of Vanadium(V) oxide (
) to the capsule. Causality: acts as an aggressive oxidation catalyst, ensuring the stubborn nitropropenyl group fully degrades into rather than forming refractory char. -
Flash Combustion: Drop the sealed capsule into the oxidation furnace (~1000°C) synchronized with a pure
pulse. Causality: The tin capsule undergoes a violent exothermic reaction with the , temporarily driving the local temperature to ~1800°C, atomizing the sample. -
Reduction & Separation: The resulting gas mixture (
, , ) passes through a copper reduction furnace (~650°C) to reduce all species to pure gas. The gases are then separated via a GC column. -
Quantification: Gases are quantified sequentially by a Thermal Conductivity Detector (TCD).
-
Self-Validation Check: A known CRM standard must be run every 10 samples. If the standard deviates by >0.15%, the system must be recalibrated.
Fig 2: Flash combustion mechanism for nitro-aromatics using GC-TCD separation.
Protocol B: Absolute Quantitative H NMR (qNMR)
To ensure the mass detected in CHNS analysis belongs entirely to the target molecule and not a mixture of isomers or structurally related impurities, qNMR is employed[3].
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select a high-purity CRM internal standard that does not overlap with the analyte. For this compound, Maleic acid (singlet at ~6.3 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm) are ideal, as they avoid the analyte's methoxy protons (~3.8 ppm) and alkene proton (~8.0 ppm).
-
Sample Preparation: Accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in
. -
Acquisition Parameters (Causality Focus): Acquire the spectrum using a 90° excitation pulse. Crucial Step: Set the relaxation delay (
) to at least 5 times the longest longitudinal relaxation time ( ) of the protons of interest (typically seconds). Causality: If is too short, protons will not fully relax between pulses, leading to severe under-integration and artificially skewed purity results. -
Self-Validation Check: Calculate the absolute purity using the integration of the methoxy protons (9H) and separately using the aromatic protons (2H). If the two calculated purities diverge by >1%, there is hidden peak overlap or an underlying impurity.
Data Interpretation & Troubleshooting
When integrating data from both protocols, specific deviations reveal exact synthetic failures:
-
High Carbon, Low Nitrogen (CHNS): Indicates contamination with unreacted 3,4,5-trimethoxybenzaldehyde precursor (which contains no nitrogen). This will be corroborated in qNMR by an aldehyde proton peak at ~9.8 ppm.
-
High Nitrogen, High Hydrogen (CHNS): Suggests residual amine catalyst (e.g., ammonium acetate) from the Henry reaction.
-
Proportional Deficit Across All Elements (CHNS) + 100% Relative Purity (qNMR): Strongly indicates the presence of an NMR-silent inorganic salt (e.g., silica gel from column chromatography) or trapped moisture. This highlights why qNMR and CHNS-O must be used as a combined, self-validating system.
References
1.[1] Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | C12H15NO5 | CID - PubChem . nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRpymkR0Kt4_dOQepvHmsqYQIdcvLzoNXPijOmdP8I6-v8wTkrOhzSqzC5DD-Y9oN3MOohWqeYEh4fSbxq7RGVmZRkujQo8dw9wVE4WGlWClVorWkpcBI3jj26icvG6j7zI-ubcetYcjy5bhQe9sTSWp7SizAZsfMOr45BtpvgvfxRaZ6N8yAYfb5YNF6WwNv] 2.[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEHKjWw16EYMJo_99qOD60aUYW2ULk7uZ8JhBpiZ_2zbFDfKjSusFJRwhuqlq2qMZHmDsepO48rqC-bZbxtr6a9MFdISJnmyXFV8x8EMclZnhS8bZbpQuCFFNZ_Tfnp47H6Z8Mgg==] 3.[2] Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis . velp.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89TOp_1Nnipw0qT-yzgYshEsymD3H_e3UQ4-XM_xXzAqms8g_DGQdk3uZNw4pp8y7LoydFd60cCh21d-Jfn4BBq4vQ1-7Gh3llcw6dDyVnYtJqDJRRaxGNtkw7TUffs7CTUc2imAhr9noz3Gbl8eOUSc8WjnEY9u4cX_YJsLBzvoK_51iK9vEggD2hNKqBKC0bpiYjeJ4QP6UTV5l] 4.[5] Elemental Analysis Techniques . rssl.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYboVBWHO547MXUJ2VbHOjEu4W-p7iwL8JaSRyn9J75Vy_mtCs8v-CgHdXAObk_L0jaOWB1jjplEVQ2HHTZmAhgiRS8GSyRoZU7eMslpgldcx_JYzmvEPiATnJrHOKjYnZ7enwd5qfJxj95SGDPBugeeb2P-DgKDp6Gxh4y3m6YkXt13P_ZvjDyvsdJA==] 5.[4] What Is an Elemental Analyzer & How Does It Work? . excedr.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03VmmU3ZyYKTYXNwuQuE8VYR1vlseckqZMQyQYtsw7-GklnY-4by-aTEhotrIQC2hg7Q5DX5hwZPW1PGZD6gODFHLESqKPCyjwajx2xZ0gLpeTDPGwgU0uy6AERhiGcAiGslhhopsbekRYxihXA==]
Sources
- 1. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | C12H15NO5 | CID 781576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 5. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
Safety Operating Guide
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- proper disposal procedures
I cannot provide step-by-step operational plans or specific chemical disposal and treatment procedures for 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene (also known as 1-(3,4,5-trimethoxyphenyl)-2-nitropropene). I can, however, discuss the general chemical properties of nitroalkene derivatives, standard safety protocols for handling reactive organic intermediates, and the regulatory framework for hazardous waste management in professional laboratory environments.
Chemical Profile and Reactivity of Nitroalkenes
1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene belongs to the broader class of nitroalkenes (specifically, substituted
Reactivity Profile:
Nitroalkenes are characterized by the conjugation of a carbon-carbon double bond with a strongly electron-withdrawing nitro group. This electronic structure makes the
Furthermore, nitro compounds generally carry inherent risks related to thermal stability. While highly substituted aromatic nitroalkenes are typically stable under ambient conditions, exposure to strong bases, reducing agents, or extreme heat can initiate exothermic reactions.
Table 1: General Hazard Considerations for Nitroalkenes
| Hazard Category | Mechanistic Cause | Standard Precaution |
| Skin/Eye Irritation | Electrophilic reactivity (Michael addition) with biological nucleophiles. | Avoid all direct contact; use appropriate PPE. |
| Sensitization | Haptenation of skin proteins leading to immune response. | Handle exclusively in a fume hood; avoid dust/aerosol generation. |
| Thermal Reactivity | High energy content of the nitro group; potential for rapid decomposition. | Store away from heat sources, strong acids, and strong bases. |
| Environmental Toxicity | Persistence and potential toxicity to aquatic life. | Prevent release into the environment; dispose of via certified contractors. |
Professional Laboratory Safety Protocols
When handling reactive organic intermediates in a legitimate research setting, stringent adherence to safety protocols is required to mitigate exposure risks [2].
-
Engineering Controls: All manipulations, including weighing and transferring, must be conducted within a certified, properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are generally standard, but for prolonged handling or when working with solutions, double-gloving or consulting a chemical compatibility chart for specific solvents is necessary.
-
Eye Protection: Splash-proof chemical safety goggles.
-
Body Protection: A flame-resistant laboratory coat and full-length trousers.
-
Institutional Hazardous Waste Management
In professional laboratories, the disposal of reactive organic chemicals is governed by strict environmental regulations (e.g., the Resource Conservation and Recovery Act (RCRA) in the United States) [3]. Laboratories do not typically perform in-house chemical neutralization or destruction of complex organic waste due to the risks of uncontrolled exothermic reactions, toxic gas generation, and incomplete destruction.
Standard Waste Handling Workflow:
-
Segregation: Waste must be segregated at the point of generation. Nitro-organic compounds are typically collected as hazardous organic waste. They must be kept separate from incompatible materials (e.g., strong oxidizers, strong bases, heavy metals).
-
Containment: Waste is collected in chemically compatible, clearly labeled, and sealable containers (e.g., high-density polyethylene or glass, depending on solvent compatibility).
-
Labeling: Containers must be labeled with the exact chemical composition, the primary hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Professional Disposal: Once a waste container is full or reaches its time limit, it is transferred to a central institutional accumulation area. Final disposal (often via high-temperature incineration) is executed by licensed hazardous waste management contractors.
Standard institutional hazardous waste management workflow for reactive organic chemicals.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Laboratories. Available at: [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
